SNPB-sulfo-Me
Description
The exact mass of the compound 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate is 449.00212797 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-methylsulfonyl-2,5-dioxopyrrolidin-1-yl) 4-[(5-nitropyridin-2-yl)disulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8S3/c1-28(23,24)10-7-12(18)16(14(10)20)25-13(19)3-2-6-26-27-11-5-4-9(8-15-11)17(21)22/h4-5,8,10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXGLVALRPRFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(=O)N(C1=O)OC(=O)CCCSSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129289 | |
| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890409-86-6 | |
| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890409-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylsulfonyl)-2,5-dioxo-1-pyrrolidinyl 4-[(5-nitro-2-pyridinyl)dithio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of acetylsalicylic acid, commonly known as aspirin (B1665792). It includes detailed data, experimental protocols, and visualizations of its core mechanisms of action.
Chemical Structure and Identity
Acetylsalicylic acid is a synthetic organic compound derived from salicylic (B10762653) acid.[1] Its chemical structure consists of a benzene (B151609) ring functionalized with a carboxylic acid and an ester (acetoxy) group.[2][3][4] This structure is fundamental to its mechanism of action and physicochemical properties.
-
CAS Number: 50-78-2[6]
Physicochemical Properties
Aspirin is a white, crystalline, weakly acidic substance.[7][8] It is stable in dry air but gradually hydrolyzes into salicylic acid and acetic acid in the presence of moisture.[7][9]
| Property | Value | References |
| Melting Point | 135-136 °C (275-277 °F) | [2][4][5][7][8][9] |
| Boiling Point | 140 °C (284 °F) (decomposes) | [2][7][8][9] |
| Density | 1.40 g/cm³ | [2][5][7] |
| pKa | 3.5 at 25 °C | [7][9] |
| Water Solubility | 3 g/L | [2][7] |
| Appearance | White crystalline powder | [4][5][8][10] |
Mechanism of Action and Signaling Pathways
Aspirin's primary therapeutic effects—anti-inflammatory, analgesic, antipyretic, and antiplatelet—stem from its irreversible inhibition of cyclooxygenase (COX) enzymes.[[“]][12][13]
3.1. Irreversible COX Inhibition
Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of both COX-1 and COX-2 isozymes.[7][12] This irreversible inactivation distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[7][12]
-
COX-1 Inhibition: In platelets, which lack a nucleus and cannot synthesize new protein, aspirin's irreversible inhibition of COX-1 blocks the production of thromboxane (B8750289) A₂ (TXA₂) for the entire lifespan of the platelet (8–9 days).[7][12] This leads to a sustained antiplatelet effect, which is crucial for preventing heart attacks and strokes.[7][9][13]
-
COX-2 Modification: While aspirin irreversibly inhibits COX-1, it only modifies the enzymatic activity of COX-2.[7] This altered COX-2 enzyme gains a new function, producing anti-inflammatory lipid mediators like 15-epi-lipoxins (also known as aspirin-triggered lipoxins or ATLs), rather than pro-inflammatory prostaglandins.[7][[“]]
3.2. Signaling Pathway Diagram
The following diagram illustrates aspirin's core mechanism of action on the arachidonic acid cascade.
Caption: Aspirin's inhibition of COX-1 and modification of COX-2 activity.
Experimental Protocols
This section details common methodologies used in the synthesis and analysis of acetylsalicylic acid.
4.1. Synthesis of Acetylsalicylic Acid
Aspirin is typically synthesized via the esterification of salicylic acid with acetic anhydride (B1165640), using an acid catalyst like sulfuric or phosphoric acid.[1][8][14]
-
Objective: To synthesize acetylsalicylic acid from salicylic acid.
-
Materials:
-
Procedure:
-
Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[15]
-
In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[14][15]
-
Swirl the flask gently to dissolve the solid.[15]
-
Heat the flask in a steam or hot water bath for 10-15 minutes.[1][15]
-
Allow the flask to cool to room temperature. To induce crystallization, scratch the inside of the flask with a glass rod.[15]
-
Cool the mixture in an ice bath to complete the crystallization process.[15]
-
Add 50 mL of cold water, stir, and collect the solid aspirin crystals by vacuum filtration.[1]
-
Wash the crystals with a small amount of ice-cold water.[14]
-
Allow the product to air dry.
-
4.2. Purity Analysis: Ferric Chloride Test
This qualitative test detects the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group.
-
Objective: To test for the presence of phenolic impurities in the synthesized aspirin.
-
Principle: Phenols form a colored complex (typically purple) with ferric chloride (FeCl₃) solution. Since pure aspirin does not have a free phenolic group, it should not produce this color change.[15]
-
Procedure:
-
Set up three test tubes. Add a few crystals of: a) salicylic acid, b) your synthesized aspirin, and c) commercial aspirin to separate tubes.
-
Dissolve the crystals in 5 mL of water in each tube.[15]
-
Add 10 drops of 1% ferric chloride solution to each tube and observe any color change.[15]
-
A purple or violet color indicates the presence of unreacted salicylic acid.
-
4.3. Biological Assay: In Vitro COX-1 Inhibition Assay
This protocol provides a method to assess the inhibitory effect of aspirin on COX-1 activity in platelets, typically by measuring thromboxane B₂ (TXB₂), the stable metabolite of TXA₂.[16][17]
-
Objective: To determine the IC₅₀ of aspirin for COX-1 in human platelets.
-
Materials:
-
Freshly drawn human venous blood (no anticoagulant for serum)[16]
-
Aspirin stock solution (in DMSO or ethanol)
-
Incubator at 37°C
-
Centrifuge
-
ELISA kit for Thromboxane B₂ (TXB₂)
-
-
Procedure:
-
Dispense 1 mL aliquots of freshly drawn whole blood into polypropylene (B1209903) tubes.[16]
-
Immediately add various concentrations of aspirin (or vehicle control) to the tubes.[16]
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting and platelet activation.[16][17]
-
Centrifuge the tubes (e.g., 2,000 x g for 15 minutes at 4°C) to separate the serum.[16]
-
Collect the serum supernatant and store at -80°C until analysis.[16]
-
Measure the TXB₂ concentration in the serum using a commercial ELISA kit, following the manufacturer's instructions.[16][17]
-
Calculate the percent inhibition of TXB₂ production for each aspirin concentration relative to the vehicle control and determine the IC₅₀ value.[16]
-
4.4. Experimental Workflow Diagram
The following diagram outlines the workflow for assessing COX-1 inhibition.
Caption: Workflow for the in vitro COX-1 inhibition assay.
Broader Biological Effects
Beyond COX inhibition, research has uncovered additional mechanisms contributing to aspirin's effects. These include the modulation of signaling pathways like NF-κB, a key regulator of inflammation, and the induction of anti-inflammatory mediators through adenosine (B11128) accumulation and nitric oxide production.[7][[“]][12] These multifaceted actions continue to make aspirin a subject of intense research, particularly in areas like cancer prevention.[18]
References
- 1. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 2. Aspirin Formula - Meaning, Structure, Properties, and FAQs [vedantu.com]
- 3. study.com [study.com]
- 4. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
- 8. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Aspirin Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 11. consensus.app [consensus.app]
- 12. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 13. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebula2.deanza.edu [nebula2.deanza.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro [frontiersin.org]
- 18. researchgate.net [researchgate.net]
AZD5153: A Comprehensive Technical Guide to Synthesis, Purification, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and biological application of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of AZD5153
The definitive synthesis of AZD5153 was first reported by Bradbury and colleagues in the Journal of Medicinal Chemistry.[1][2] The multi-step synthesis is complex and requires expertise in advanced organic chemistry. While the full, step-by-step protocol is detailed in the supplementary information of the aforementioned publication, this guide provides a conceptual overview of the synthetic strategy.
The synthesis involves the coupling of key heterocyclic intermediates. The core structure of AZD5153 is assembled through a series of reactions that likely include nucleophilic substitution and cross-coupling reactions to connect the triazolopyridazine moiety to the piperidinylphenoxy linker and subsequently to the dimethyl-piperazin-2-one fragment. The final compound is obtained after a sequence of protection and deprotection steps, followed by purification.
For the precise and reproducible synthesis of AZD5153, it is imperative to consult the detailed experimental procedures outlined in the supporting information of the primary literature by Bradbury et al.
Purification of AZD5153
The purification of the final AZD5153 compound is critical to ensure high purity for biological and clinical studies. Standard chromatographic techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a key method used to isolate and purify AZD5153 to a high degree of homogeneity.[3] The specific conditions for preparative HPLC, including the choice of column, mobile phase composition, and gradient, are optimized to achieve efficient separation from any remaining starting materials, byproducts, or isomers. The purity of the final product is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Formulation as a Co-crystal
For oral administration, AZD5153 has been developed as a co-crystal with 6-hydroxy-2-naphthoic acid.[4][5] This formulation strategy is often employed to improve the physicochemical properties of a drug substance, such as solubility and stability, which can enhance its bioavailability. The preparation of the co-crystal involves controlled crystallization of AZD5153 and the co-former from a suitable solvent system.
Quantitative Biological Data
The biological activity of AZD5153 has been characterized in various preclinical models. The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Potency of AZD5153 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U2OS | Osteosarcoma | 1.7 | [4] |
| Multiple Hematologic Cancer Cell Lines | Acute Myeloid Leukemia, Multiple Myeloma, Diffuse Large B-cell Lymphoma | <150 (GI50) | [6] |
| Huh7 | Hepatocellular Carcinoma | Lowest among tested HCC lines | [3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Highest among tested HCC lines | [3] |
| PC-3 | Prostate Cancer | ~10 (96h) | [7] |
Table 2: Pharmacokinetic and Dose-Limiting Toxicities from First-in-Human Study
| Parameter | Value | Reference |
| Recommended Phase II Dose (Monotherapy) | 30 mg once daily or 15 mg twice daily | [1] |
| Recommended Phase II Dose (in combination with olaparib) | 10 mg once daily (intermittent) | [1] |
| Common Treatment-Emergent Adverse Events (Monotherapy) | Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%) | [1] |
| Most Common Grade ≥3 TEAE (Monotherapy) | Thrombocytopenia (14.7%), Anemia (8.8%) | [1] |
| Dose-Limiting Toxicities | Thrombocytopenia, Diarrhea | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of AZD5153.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium
-
AZD5153
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of AZD5153 in cell culture medium.
-
Treat the cells with various concentrations of AZD5153 or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[3]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values from the dose-response curves.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
AZD5153
-
6-well or 12-well plates
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AZD5153 or vehicle control.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), replacing the medium with fresh drug-containing medium every 2-3 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 10% formalin).
-
Stain the colonies with Crystal Violet solution for 10-30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Visualizations
The following diagrams illustrate the mechanism of action of AZD5153 and a typical experimental workflow.
References
- 1. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. karger.com [karger.com]
Technical Guide: Physicochemical Properties of Vorapaxar
Of course. To generate a detailed technical guide on the solubility and stability of a specific compound, please provide the name of the compound you are interested in. For the purpose of this demonstration, I will proceed with a well-documented compound: Vorapaxar .
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility and stability of Vorapaxar, a reversible antagonist of the protease-activated receptor-1 (PAR-1). All data is compiled from publicly available scientific literature and regulatory documents.
Vorapaxar Solubility Profile
Vorapaxar sulfate (B86663) is described as being soluble in methanol (B129727) and ethanol, and slightly soluble in isopropanol (B130326) and toluene. Its aqueous solubility is highly dependent on pH.
Table 1: Quantitative Solubility of Vorapaxar
| Solvent/Medium | Temperature (°C) | Solubility |
|---|---|---|
| Water | Not Specified | 0.1 to 10 µg/mL |
| 0.1 N HCl (pH 1.2) | 37 | > 25 mg/mL |
| Acetate Buffer (pH 4.5) | 37 | 0.01 mg/mL |
| Phosphate (B84403) Buffer (pH 6.8) | 37 | < 0.001 mg/mL |
| Methanol | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
Note: Data is aggregated from various sources and conditions may vary slightly between studies.
Vorapaxar Stability Profile
Vorapaxar is stable under neutral and acidic conditions but is susceptible to degradation under basic, oxidative, and photolytic stress.
Table 2: Stability of Vorapaxar Under Stress Conditions (ICH Guidelines)
| Stress Condition | Conditions | Observation |
|---|---|---|
| Hydrolytic | ||
| Acidic | 0.1 M HCl at 80°C for 72 hrs | Stable, no significant degradation |
| Neutral | Water at 80°C for 72 hrs | Stable, no significant degradation |
| Basic | 0.1 M NaOH at 80°C for 4 hrs | Significant degradation observed |
| Oxidative | 3-30% H₂O₂ at RT for 24-48 hrs | Degradation occurs, N-oxide identified |
| Photolytic | Solid-state, UV/Vis light (ICH Q1B) | Degradation observed |
| Thermal | 105°C for 24 hrs | Stable |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A saturated solution of Vorapaxar is prepared by adding an excess amount of the compound to a specific solvent or buffer system (e.g., as specified in Table 1). The mixture is agitated in a sealed flask at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of Vorapaxar in the clear filtrate is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability-Indicating Assay (Forced Degradation)
Forced degradation studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines. A stock solution of Vorapaxar is subjected to various stress conditions as outlined in Table 2. Samples are withdrawn at specified time points, neutralized or diluted as necessary, and analyzed by a stability-indicating HPLC method. The method uses a C18 column with a gradient mobile phase (e.g., acetonitrile (B52724) and a phosphate buffer) and UV detection. This approach allows for the separation of the intact drug from its degradation products, thus demonstrating the specificity of the assay.
Mechanism of Action and Signaling Pathway
Vorapaxar is a potent, selective, and orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets.[1][2][3] Thrombin is a powerful activator of platelets; its binding to PAR-1 initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of blood clots.[1][3]
Vorapaxar works by competitively and reversibly binding to the PAR-1 receptor.[1][2] This binding action blocks thrombin from activating the receptor, thereby inhibiting thrombin-induced platelet aggregation.[1][3] A key feature of Vorapaxar's mechanism is its specificity; it does not significantly affect platelet aggregation induced by other agonists like ADP, collagen, or thromboxane (B8750289) A2, nor does it interfere with the coagulation cascade that leads to fibrin (B1330869) formation.[1][2] This targeted action helps to reduce the risk of atherothrombotic events while preserving other pathways of hemostasis.
The diagram below illustrates the signaling pathway inhibited by Vorapaxar.
Caption: Vorapaxar competitively blocks the PAR-1 receptor, inhibiting thrombin-mediated platelet activation.
References
- 1. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
An In-depth Technical Guide on the Discovery and History of Acetylsalicylic Acid (Aspirin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylsalicylic acid (ASA), commercially known as Aspirin (B1665792), is one of the most widely used medications globally.[1] It is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history spanning millennia, from ancient remedies to modern chemical synthesis and pharmacological characterization.[1][2] This guide provides a technical overview of its discovery, the elucidation of its mechanism of action, key experimental data, and the protocols that defined its development. Initially used for its analgesic, antipyretic, and anti-inflammatory properties, its role has expanded to include low-dose prophylactic use for preventing cardiovascular and cerebrovascular diseases due to its antiplatelet effects.[1][3]
From Willow Bark to Pure Compound: A Historical Timeline
The journey to Aspirin began with the use of salicylate-rich plants.
-
Ancient Use (c. 4000 BC): Sumerian clay tablets describe the pain-relieving properties of the willow tree.[2][4] Ancient civilizations in Egypt, China, and Greece, including Hippocrates (c. 400 BC), used willow bark extracts to treat pain, fever, and inflammation.[2][5]
-
1763: Reverend Edward Stone of the Royal Society in England conducted the first documented clinical study on the efficacy of willow bark in treating fever.[6][7]
-
1828-1829: Joseph Buchner, a German professor, isolated the active ingredient from willow, naming the bitter yellow crystals "salicin".[2][7] A year later, French pharmacist Henri Leroux developed a crystalline version of salicin.[5][6]
-
1838: Italian chemist Raffaele Piria synthesized a more potent form from salicin, which he named salicylic (B10762653) acid.[8]
-
1853: French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid by treating sodium salicylate (B1505791) with acetyl chloride.[4][6] However, his process was cumbersome, and the compound was unstable.
-
1897: At the Bayer company in Germany, chemist Felix Hoffmann, reportedly motivated by his father's rheumatism and the severe gastric side effects of sodium salicylate, developed a commercially viable and stable method for synthesizing pure acetylsalicylic acid on August 10, 1897.[2][9][10] There is historical debate, with evidence suggesting that the work was directed by his superior, Arthur Eichengrün, whose contributions may have been suppressed due to his Jewish heritage.[9][11]
-
1899: Bayer patented the compound and marketed it under the trade name "Aspirin." The name is derived from "A" for acetyl and "spirin" from Spiraea ulmaria (meadowsweet), another plant source of salicylates.[4][7]
Mechanism of Action: COX Enzyme Inhibition
The definitive mechanism of action for aspirin was elucidated in 1971 by British pharmacologist Sir John Vane, who later received a Nobel Prize for his work.[12][13]
Aspirin exerts its effects by irreversibly inhibiting cyclooxygenase (COX) enzymes.[14][15] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue (specifically Ser-530) in the active site of both COX-1 and COX-2 isozymes.[14][16] This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid, thereby preventing its conversion into prostaglandins (B1171923) and thromboxanes.[14] This irreversible action is unique among NSAIDs like ibuprofen, which are reversible inhibitors.[13][14]
-
COX-1 Inhibition: This isoform is constitutively expressed and plays a role in homeostatic functions. Its inhibition in platelets prevents the formation of Thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator. This irreversible effect lasts for the entire 7-10 day lifespan of the platelet, forming the basis for aspirin's long-lasting antiplatelet effect used in cardiovascular disease prevention.[15]
-
COX-2 Inhibition: This isoform is typically induced during inflammation. Its inhibition is responsible for the primary anti-inflammatory, analgesic, and antipyretic effects of aspirin.[12][17]
Signaling Pathway of Aspirin's Action
Caption: Aspirin irreversibly inhibits COX enzymes, blocking prostaglandin and thromboxane synthesis.
Quantitative Pharmacological Data
The pharmacological profile of aspirin is defined by its inhibitory concentration against COX isoforms and its pharmacokinetic properties.
Table 1: In Vitro COX Inhibition Data
This table summarizes the half-maximal inhibitory concentration (IC50) values for aspirin against COX-1 and COX-2. Lower values indicate greater potency. Aspirin is notably more selective for COX-1.[15][18]
| Parameter | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity (IC50 COX-2 / IC50 COX-1) | Reference |
| Aspirin | 1.3 - 3.57 | 29.3 | ~8.2 | [18][19] |
| Ibuprofen (for comparison) | 1.4 | - | - | [19] |
| Celecoxib (for comparison) | 2.2 | - | - | [19] |
Note: IC50 values can vary based on the specific assay conditions.
Table 2: Key Pharmacokinetic Parameters of Aspirin
Aspirin is a prodrug that is rapidly hydrolyzed to its active metabolite, salicylic acid.[20]
| Parameter | Value | Description | Reference |
| Bioavailability | 80–100% | The proportion of the drug that enters circulation. | [13] |
| Time to Peak Plasma Conc. | ~1 hour | Time to reach maximum concentration in plasma after oral dose. | [17] |
| Plasma Half-life (Aspirin) | 15–20 minutes | Time for the plasma concentration of aspirin to reduce by half. | [21] |
| Plasma Half-life (Salicylate) | 2-3 hours (low dose) | The half-life of the active metabolite is dose-dependent and saturable. | [20] |
| Protein Binding | 80–90% | Percentage of drug bound to plasma proteins, primarily albumin. | [13] |
| Metabolism | Rapidly hydrolyzed to salicylic acid in the gut wall, blood, and liver (e.g., via CYP2C9).[13][17] | The metabolic pathway of the parent drug. | [13][17] |
| Excretion | Primarily renal; excretion is pH-dependent. | The primary route of elimination from the body. | [22] |
Key Experimental Protocols
The characterization of aspirin relied on foundational chemical and biochemical experiments.
Protocol 1: Synthesis of Acetylsalicylic Acid (Esterification)
This protocol outlines the classic laboratory synthesis of aspirin, mirroring the reaction developed by Hoffmann. It is an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride (B1165640).[3]
Materials:
-
Salicylic acid
-
Acetic anhydride
-
Acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid)
-
Distilled water
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Weigh approximately 2.0 grams of salicylic acid and place it in a dry Erlenmeyer flask.
-
Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of the acid catalyst.
-
Heating: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 70-80°C) for 10-15 minutes to complete the reaction.
-
Hydrolysis of Excess Anhydride: Cautiously add 2 mL of distilled water to the warm solution to hydrolyze any unreacted acetic anhydride.
-
Crystallization: Add 20 mL of cold distilled water to the flask and place it in an ice bath to facilitate the crystallization of acetylsalicylic acid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove impurities.
-
Drying: Allow the product to air dry completely. The final product is a white, crystalline solid.[3]
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method to determine the IC50 value of a compound like aspirin against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandin E2 (PGE2), a primary product of the COX pathway.[18][23]
Caption: Workflow for determining the IC50 of an inhibitor against COX enzymes.
Procedure Outline:
-
Enzyme Preparation: A reaction mixture is prepared in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin.[23] Purified human or ovine COX-1 or COX-2 enzyme is added.
-
Inhibitor Addition: The test compound (aspirin), dissolved in a solvent like DMSO, is added to the enzyme solution at a range of concentrations. A control with only the solvent is also prepared. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid.[23]
-
Reaction Termination: After a set incubation period (e.g., 10-20 minutes), the reaction is stopped, often by adding an acid.
-
Quantification: The amount of prostaglandin (e.g., PGE2) produced is measured. This can be done using highly sensitive techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each aspirin concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[23]
Conclusion
The history of acetylsalicylic acid is a paradigm of drug development, evolving from a folk remedy to a precisely synthesized and pharmacologically understood molecule. Its journey from the willow tree to the laboratory of Felix Hoffmann, and the subsequent Nobel Prize-winning elucidation of its mechanism of action, highlights key milestones in medicinal chemistry and pharmacology. The quantitative data on its COX inhibition and pharmacokinetics provide a clear basis for its therapeutic applications and side-effect profile. The enduring legacy of aspirin as a cornerstone of modern medicine is a testament to this rich scientific history.
References
- 1. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.sciencemuseum.org.uk [blog.sciencemuseum.org.uk]
- 3. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]
- 4. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]
- 6. Aspirin | Overview, History & Discovery | Study.com [study.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. History of aspirin - Wikipedia [en.wikipedia.org]
- 9. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesciencehistory.com [lifesciencehistory.com]
- 11. The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aspirin - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 21. publications.aap.org [publications.aap.org]
- 22. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
[Compound Name] analogs and derivatives
To generate a comprehensive technical guide on "[Compound Name] analogs and derivatives," please first specify the compound of interest. For example, you could provide a well-known drug like "Paclitaxel," a natural product like "Quercetin," or a specific research molecule.
Once you provide a specific compound name, I will proceed with the following plan to construct the in-depth technical guide you have requested.
-
Initial Comprehensive Search: I will begin by conducting a broad search for the specified compound's analogs and derivatives to understand the scope, history, and key structural classes.
-
Targeted Data Acquisition: I will perform specific searches to gather quantitative data, such as:
-
Structure-Activity Relationship (SAR) data (e.g., IC50, EC50, Ki values).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters.
-
Physicochemical properties (e.g., solubility, logP).
-
-
Protocol and Pathway Identification: I will search for detailed experimental protocols for the synthesis of key analogs and the assays used for their evaluation. I will also identify the primary signaling pathways or mechanisms of action affected by these molecules.
-
Content Synthesis and Structuring: I will organize the collected information into a coherent whitepaper format.
-
Data Tabulation: All quantitative data will be summarized and structured into clear, comparative tables.
-
Methodology Detailing: Key experimental protocols will be written out in a detailed, step-by-step format.
-
-
Visualization with Graphviz: I will create custom diagrams using the DOT language to illustrate relevant signaling pathways, experimental workflows, or structure-activity relationships, strictly adhering to your specified design constraints (dimensions, color palette, and contrast rules).
-
Final Review and Compilation: I will assemble all components—text, tables, and diagrams—into a final, in-depth technical guide tailored for researchers and drug development professionals.
Please provide the compound name to begin.
Potential Research Areas for Rapamycin: A Technical Guide for Drug Development Professionals
Introduction
Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] It has since been identified as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin's mechanism involves forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), while long-term exposure can also disrupt the assembly and function of mTOR Complex 2 (mTORC2) in some cell types.[1][4][5]
While the U.S. Food and Drug Administration (FDA) has approved Rapamycin and its analogs (rapalogs) for use as an immunosuppressant in organ transplantation and for treating specific diseases like tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM), its unique mechanism of action presents a broad landscape of potential therapeutic applications.[1][4] This guide provides an in-depth overview of promising research areas, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to inform future drug development efforts.
Core Signaling Pathway: mTOR Inhibition
Rapamycin's primary molecular action is the inhibition of mTORC1. This complex integrates signals from various upstream stimuli, including growth factors (like insulin (B600854) and IGF-1), amino acids, energy levels (ATP), and oxygen.[5][6] By inhibiting mTORC1, Rapamycin effectively downregulates numerous anabolic processes while promoting catabolic ones.
Potential Research Areas and Key Data
Healthy Aging and Longevity
One of the most compelling research avenues for Rapamycin is in promoting healthy aging. Preclinical studies in various animal models, including mice, have consistently demonstrated that Rapamycin can extend lifespan and delay the onset of age-related pathologies.[7][8]
Key Data from Preclinical Studies:
| Model Organism | Dosing Regimen | Key Outcomes & Quantitative Data | Citation(s) |
| Genetically Heterogeneous Mice | 14 ppm in food starting at 9 months | - Lifespan extension of 9-14%.- Delayed age-related decline in spontaneous activity.- Slower aging in heart, liver, endometrium, and tendons. | [7][9] |
| Genetically Heterogeneous Mice | 4.7, 14, or 42 ppm in food | - Dose-dependent decline in liver degeneration in males.- Reduced incidence of endometrial hyperplasia at the highest dose.- Increased incidence of testicular degeneration and cataracts. | [9] |
Human Clinical Trials:
Human research is in earlier stages, focusing on healthspan metrics rather than lifespan.[10]
| Trial Name / Identifier | Dosing Regimen | Key Outcomes & Quantitative Data | Citation(s) |
| PEARL Trial | 10 mg/week for 48 weeks | - Females: 4.5% average gain in lean tissue mass.- Males: 1.4% average gain in bone mineral content.- Improvements in pain and quality of life scores (SF-36). | [11] |
| Participatory Evaluation (PEARL) | Intermittent low and high doses (weekly) | - Aims to establish long-term safety and efficacy in reducing clinical aging measures. | [12] |
Future Research Directions:
-
Optimal Dosing: Determining the lowest effective dose and optimal schedule (e.g., intermittent vs. continuous) to maximize benefits while minimizing side effects like insulin resistance and cataracts.[1][9]
-
Biomarkers of Aging: Identifying robust biomarkers to track the biological age of individuals undergoing Rapamycin treatment.
-
Combination Therapies: Investigating synergies with other geroprotective agents.
Oncology
The mTOR pathway is frequently hyperactivated in human cancers due to mutations in upstream regulators like PI3K, PTEN, and TSC1/2.[1][5] This provides a strong rationale for using mTOR inhibitors as anti-cancer agents. Rapalogs such as Temsirolimus and Everolimus are already approved for specific cancers, including renal cell carcinoma and neuroendocrine tumors.[1]
Key Data from Clinical Research:
| Cancer Type | Drug (Rapalog) | Dosing Regimen | Key Outcomes | Citation(s) |
| Renal Cell Carcinoma (Advanced) | Temsirolimus | N/A (FDA Approved) | Approved for treatment. | [1] |
| Neuroendocrine Tumors (Pancreatic) | Everolimus | N/A (FDA Approved) | Approved for treatment of progressive tumors. | [1] |
| Non-Muscle Invasive Bladder Cancer | eRapa (encapsulated) | 0.5 mg, Mon-Fri for 1 year | Phase II trial to investigate decrease in cancer relapse risk. | [13] |
Future Research Directions:
-
Overcoming Resistance: Rapamycin's effects are often cytostatic rather than cytotoxic, and tumors can regrow after treatment cessation.[1] Research is needed to understand and overcome resistance mechanisms, such as the activation of feedback loops that reactivate PI3K-Akt signaling.[1][5]
-
Combination Therapies: Combining Rapamycin with other targeted therapies (e.g., EGFR inhibitors) or chemotherapeutic agents to enhance anti-tumor activity.[1]
-
Next-Generation Inhibitors: Developing ATP-competitive mTOR inhibitors that block both mTORC1 and mTORC2 more effectively than Rapamycin.[1][5]
Neurological and Neurodegenerative Disorders
mTOR signaling is critical for neuronal function, and its dysregulation is implicated in a range of neurological conditions.[2] Rapamycin has shown neuroprotective effects in preclinical models of Alzheimer's, Parkinson's, and Huntington's disease, often by promoting the autophagic clearance of aggregated proteins.[1][7]
Key Data from Preclinical Studies:
| Disease Model | Model Organism | Key Outcomes | Citation(s) |
| Alzheimer's-like Pathology | Transgenic Mice | Prevented memory deficits and reduced cognitive decline. | [7] |
| Tuberous Sclerosis Complex (TSC) | Mouse Models | Prevented seizures, reduced mortality, and rescued neuropathology. | [7] |
| Leigh Syndrome (Mitochondrial) | Mouse Model (Ndufs4-/-) | Improved survival and attenuated disease progression. | [1] |
Future Research Directions:
-
Blood-Brain Barrier Penetration: Optimizing Rapamycin formulations or developing novel analogs with improved central nervous system penetration.
-
Disease-Specific Mechanisms: Elucidating the precise mechanisms by which mTOR inhibition provides benefits in different neurodegenerative contexts.
-
Clinical Translation: Designing and conducting rigorous clinical trials to assess the safety and efficacy of Rapamycin in patient populations with diseases like Alzheimer's or Parkinson's.
Fibrotic Diseases
Rapamycin exhibits both immunosuppressive and antifibroblast effects, suggesting its potential for treating diseases characterized by aberrant wound healing and fibrosis.[4] By inhibiting mTOR, Rapamycin can reduce fibroblast proliferation and hypertrophy as well as attenuate inflammation.[4]
Future Research Directions:
-
Topical/Localized Delivery: Developing organ-specific delivery systems, such as drug-eluting stents for laryngeal tracheal stenosis, to maximize therapeutic effects at the target site while minimizing systemic side effects.[4]
-
Signaling Pathways: Investigating the specific downstream signaling pathways through which Rapamycin inhibits fibroplasia.[4]
-
Clinical Studies: Initiating clinical trials for fibrotic conditions in organs such as the lungs, liver, and kidneys.
Key Experimental Protocols & Workflows
Western Blotting for mTOR Pathway Activation
This is a fundamental technique to confirm Rapamycin's on-target effect by measuring the phosphorylation status of key downstream mTORC1 substrates.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell line, primary fibroblasts) to 70-80% confluency. Treat with vehicle control or varying concentrations of Rapamycin for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against:
-
Phospho-p70S6K (Thr389) - Marker of mTORC1 activity
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46) - Marker of mTORC1 activity
-
Total 4E-BP1
-
Actin or GAPDH - Loading control
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for p70S6K and 4E-BP1 indicates successful mTORC1 inhibition by Rapamycin.
Cell Viability / Proliferation Assay
This assay quantifies the cytostatic or cytotoxic effects of Rapamycin on proliferating cells, such as cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing a serial dilution of Rapamycin (e.g., from 0.1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
Viability Measurement:
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue).
-
Incubate for 1-4 hours to allow for metabolic conversion of the dye by viable cells.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
Rapamycin's role as a specific mTORC1 inhibitor positions it as a compound with vast therapeutic potential far beyond its current approved indications. The most promising areas for future research and development lie in healthy aging, oncology, neurodegenerative disorders, and fibrotic diseases. Success in these areas will depend on addressing key challenges, including optimizing dosing strategies to improve the therapeutic window, developing methods to overcome treatment resistance, and designing targeted delivery systems. The experimental frameworks provided herein offer a starting point for the rigorous preclinical evaluation required to unlock the full potential of this remarkable compound.
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. drugs.com [drugs.com]
- 4. Unleashing rapamycin in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]
- 8. Rapamycin and Healthy Ageing: The Science Behind the Headlines - Ezra [ezra.com]
- 9. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]
- 11. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Utilizing Selumetinib in KRAS-Mutant Lung Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selumetinib (B1684332) (AZD6244, ARRY-142886) is a potent and selective inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling pathway.[1][2] In non-small cell lung cancer (NSCLC), activating mutations in the KRAS gene are prevalent and lead to constitutive activation of this pathway, promoting cell proliferation and survival.[1] Selumetinib's mechanism of action makes it a valuable tool for investigating the therapeutic potential of MEK inhibition in KRAS-driven lung cancers. These application notes provide detailed protocols for assessing the anti-proliferative effects of selumetinib in KRAS-mutant lung cancer cell lines using common in vitro assays.
Signaling Pathway
KRAS mutations result in a continuously active state of the KRAS protein, leading to downstream activation of the RAF-MEK-ERK cascade. This signaling torrent ultimately promotes cell cycle progression and inhibits apoptosis. Selumetinib specifically targets and inhibits MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK1 and ERK2 and mitigating the proliferative signals.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selumetinib in various KRAS-mutant non-small cell lung cancer (NSCLC) cell lines. These values indicate the concentration of selumetinib required to inhibit the proliferation of 50% of the cancer cells.
| Cell Line | KRAS Mutation | IC50 (µM) |
| A549 | G12S | >10 |
| NCI-H460 | Q61H | >10 |
| NCI-H23 | G12C | ~1-5 |
| NCI-H358 | G12C | ~0.1-1 |
| NCI-H1792 | G12C | ~1-5 |
| NCI-H2009 | G12A | Not specified |
| NCI-H2122 | G12C | ~1-5 |
| Calu-1 | G12C | ~1-5 |
| SW1573 | G12C | ~1-5 |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Experimental Protocols
Experimental Workflow
The general workflow for assessing the anti-proliferative effects of selumetinib involves cell culture, treatment with a range of selumetinib concentrations, and subsequent measurement of cell viability or colony formation.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures and is suitable for use with KRAS-mutant lung cancer cell lines such as A549 and NCI-H460.[3][4][5]
Materials:
-
KRAS-mutant lung cancer cell line (e.g., A549, NCI-H460)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Selumetinib (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Selumetinib Treatment:
-
Prepare serial dilutions of selumetinib in complete culture medium from your stock solution. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest selumetinib concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of selumetinib.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Protocol 2: Colony Formation Assay
This protocol is a long-term assay to assess the effect of selumetinib on the ability of single cells to form colonies.
Materials:
-
KRAS-mutant lung cancer cell line
-
Complete culture medium
-
Selumetinib (stock solution in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 500-1000 cells per well in a 6-well plate containing 2 mL of complete culture medium.
-
-
Selumetinib Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of selumetinib (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
-
Replace the medium with fresh selumetinib-containing or control medium every 3-4 days.
-
-
Colony Staining:
-
After 10-14 days, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
-
Data Acquisition:
-
Allow the plates to air dry.
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of selumetinib on the proliferation of KRAS-mutant lung cancer cells. The MTT assay offers a high-throughput method for determining dose-dependent effects on cell viability, while the colony formation assay provides insights into the long-term impact on clonogenic survival. These assays are fundamental tools in the preclinical evaluation of targeted therapies like selumetinib.
References
- 1. Selumetinib with and without erlotinib in KRAS mutant and KRAS wild-type advanced nonsmall-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating non-small cell lung cancer with selumetinib: an up-to-date drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. atcc.org [atcc.org]
applications of [Compound Name] in [e.g., neuroscience, oncology]
Application Notes: Vemurafenib in BRAF V600E-Mutant Melanoma
Introduction
Vemurafenib (PLX4032, Zelboraf®) is a potent, orally available inhibitor of the BRAF serine-threonine kinase.[1][2] It is a cornerstone of targeted therapy for patients with metastatic melanoma harboring the BRAF V600E mutation.[3][4] This mutation, a substitution of valine with glutamic acid at codon 600, is present in approximately 50% of all melanomas and leads to constitutive activation of the BRAF protein.[3][5][6] This drives uncontrolled cellular proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[3][7][8] Vemurafenib selectively targets the ATP-binding domain of the mutated BRAF V600E kinase, inhibiting its activity and blocking the downstream signaling cascade.[3][9] This action leads to G1 cell-cycle arrest and apoptosis in BRAF-mutant cancer cells.[5][7]
Mechanism of Action
The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[5] In BRAF V600E-mutant melanoma, the pathway is perpetually active, leading to constant stimulation of MEK and ERK, which in turn promotes cell proliferation and survival.[3][8] Vemurafenib acts as an ATP-competitive inhibitor, binding to the constitutively active BRAF V600E monomer and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[5] This effectively shuts down the aberrant signaling, leading to a reduction in phosphorylated ERK (p-ERK), a key indicator of pathway inhibition.[5] This targeted inhibition has demonstrated significant clinical efficacy, with response rates around 50% and improved progression-free and overall survival in patients with BRAF V600E-mutated metastatic melanoma.[6][10][11]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. For Vemurafenib, IC50 values are typically determined using cell viability assays in various melanoma cell lines. These values highlight the compound's selectivity for cell lines with the BRAF V600E mutation compared to those with wild-type (WT) BRAF.
| Cell Line | BRAF Status | IC50 (µM) | Assay Type |
| A375 | V600E | 0.01 - 0.175 | MTT, MTS |
| A375M | V600E | 0.032 | MTT |
| WM793B | V600E | 0.626 | MTT |
| SK-MEL-28 | V600E | 0.01 - 0.1 | Not Specified |
| Malme-3M | V600E | 0.01 - 0.1 | Not Specified |
| Mewo | WT | >10 | Not Specified |
| MeWo | WT | 5.0 | MTT |
| NZM22 | WT | >10 | Not Specified |
Note: IC50 values can vary based on the specific assay conditions, such as incubation time and cell density. The data presented is a compilation from multiple sources for illustrative purposes.[7][12][13][14]
Clinical Efficacy: Phase II & III Trials
Clinical trials have established the efficacy of Vemurafenib in patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma.
| Clinical Trial | Phase | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| BRIM-3 | III | Vemurafenib vs. Dacarbazine | 48% | 5.3 months |
| BRIM-2 | II | Vemurafenib (in previously treated patients) | 53% | Not the primary endpoint |
| Phase I Expansion | I | Vemurafenib (960 mg BID) | 81% | >7 months |
Data compiled from studies demonstrating Vemurafenib's superiority over standard chemotherapy.[1][10]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking the MAPK pathway.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Paclitaxel Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel is a potent anti-mitotic agent widely utilized in cancer research and as a chemotherapeutic drug.[1] Its mechanism of action involves binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.[1][2] As a highly lipophilic molecule, Paclitaxel is challenging to dissolve in aqueous solutions, necessitating the use of organic solvents to prepare concentrated stock solutions for in vitro studies.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this purpose.[1] This document provides a comprehensive protocol for the preparation, storage, and handling of Paclitaxel stock solutions.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Paclitaxel relevant for the preparation of stock solutions.
| Parameter | Value | Reference |
| Molecular Formula | C₄₇H₅₁NO₁₄ | [1][2][3] |
| Molecular Weight | 853.9 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [1][3][4] |
| Purity | ≥98% | [1][4] |
| Solubility in DMSO | 5 - 257.5 mg/mL | [1][2][3][4][5][6] |
| Solubility in Ethanol | 1.5 - 40 mg/mL | [2][3][4][6] |
| Aqueous Solubility | Very poorly soluble (~10-20 µM) | [3] |
| Storage (Solid) | -20°C, desiccated, protected from light | [1][2][3][4] |
| Storage (Stock Solution) | -20°C or -80°C in aliquots, protected from light | [1][2][5] |
| Stock Solution Stability | Up to 3 months at -20°C; Up to 1 year at -80°C | [1][2][5] |
Experimental Protocols
Safety Precautions
Warning: Paclitaxel is a hazardous and cytotoxic agent. It is suspected of causing genetic defects and may damage fertility or an unborn child.[1][7][8][9] All handling must be performed by trained personnel in a designated area.
-
Engineering Controls: All handling of Paclitaxel powder and concentrated solutions must be performed inside a certified chemical fume hood or a Class II biological safety cabinet.[1][7]
-
Personal Protective Equipment (PPE): Wear double nitrile gloves, a lab coat, and chemical safety goggles at all times.[1][8]
-
Spills: Clean any spills immediately using a designated cytotoxic spill kit.[1] Decontamination can be performed with a 10% sodium carbonate solution or other approved deactivating agents.[7]
-
Disposal: Dispose of all contaminated materials (e.g., vials, pipette tips, gloves) as hazardous cytotoxic waste according to institutional guidelines.[1]
Protocol for Preparing a 10 mM Paclitaxel Stock Solution in DMSO
This protocol provides instructions for preparing 1 mL of a 10 mM stock solution. Adjust calculations as needed for different concentrations or volumes.
Materials and Equipment:
-
Paclitaxel powder (MW: 853.9 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of Paclitaxel required.
-
Mass (mg) = Volume (L) × Molarity (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.001 L × 0.010 mol/L × 853.9 g/mol × 1000 mg/g = 8.54 mg[1]
-
-
Weighing: In a chemical fume hood, carefully weigh 8.54 mg of Paclitaxel powder into a sterile vial.[1]
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the vial containing the Paclitaxel powder.[1]
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.[1]
-
Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.[1]
-
If dissolution is slow, gentle sonication in a room temperature water bath for 5-10 minutes can be used.[1] Gentle warming to 37°C may also aid dissolution.[1]
-
-
Aliquoting and Storage:
Protocol for Preparing Working Solutions
Paclitaxel has very poor solubility in aqueous media and can precipitate when a concentrated DMSO stock is diluted into cell culture medium or buffers.[1][4]
-
Dilution: To minimize precipitation, add the DMSO stock solution to the aqueous medium slowly while gently vortexing or stirring.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
-
Stability: Aqueous working solutions of Paclitaxel are not stable and should be prepared fresh immediately before use.[1][4] Do not store aqueous working solutions.[1][4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for the safe and effective preparation of a Paclitaxel stock solution.
Caption: Workflow for preparing a Paclitaxel stock solution.
Signaling Pathway of Paclitaxel
Paclitaxel exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.
Caption: Paclitaxel's mechanism of action via microtubule stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 3. usbio.net [usbio.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Paclitaxel (Taxol) | microtubule polymer stabilizer | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes: Rapamycin Dosage and Concentration for In Vitro Studies
Introduction
Rapamycin (B549165) (also known as Sirolimus) is a macrolide compound that is a potent and highly specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] The mTOR signaling pathway is a central regulator of cellular processes such as growth, proliferation, metabolism, and survival.[3][4] Rapamycin functions by first forming a complex with the intracellular protein FKBP12.[1][5] This new complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, which allosterically inhibits mTOR Complex 1 (mTORC1).[1][5] This inhibition prevents the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), leading to cell cycle arrest (typically in the G1 phase), decreased protein synthesis, and induction of autophagy.[1][5][6] Due to these anti-proliferative effects, rapamycin and its analogs (rapalogs) are extensively used in cancer research and as immunosuppressants.[1][2]
Data Presentation: Rapamycin Concentration and Effects
The effective concentration of rapamycin varies significantly based on the cell line, treatment duration, and the specific biological question being investigated.[1][7] A dose-response curve is recommended to determine the optimal concentration for any given experimental setup. Below is a summary of concentrations used in various in vitro studies.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 | mTOR Inhibition | IC50: ~0.1 nM | Not Specified | Specific inhibition of endogenous mTOR activity. | [8] |
| Various | General Cell Culture | 10 nM - 100 nM | Varies | Commonly used range for mTORC1 inhibition. | [9][10] |
| Human VM Endothelial | Viability (MTT) | 1 - 1,000 ng/mL | 24, 48, 72 h | Concentration- and time-dependent inhibition of viability. | [11] |
| B16 Melanoma | Viability (MTT) | IC50: 84.14 nM | 48 h | Significant reduction in cell viability starting at 0.1 nM. | [12] |
| Breast Cancer (MCF-7) | Growth Inhibition | ~20 nM | 4 days | Effective concentration for growth inhibition. | [7] |
| Breast Cancer (MDA-MB-231) | Growth Inhibition | ~20 µM | Not Specified | Higher concentration required compared to MCF-7, showing differential sensitivity. | [7] |
| Glioblastoma (T98G) | Viability | IC50: 2 nM | Not Specified | Potent inhibition of cell viability. | [8] |
| Glioblastoma (U87-MG) | Viability | IC50: 1 µM | Not Specified | Moderate inhibition of cell viability. | [8] |
| Oral Cancer (Ca9-22) | Proliferation (MTT) | IC50: ~15 µM | 24 h | Dose-dependent inhibition of proliferation. | [13] |
Signaling Pathway
Rapamycin's mechanism of action is centered on the inhibition of the mTORC1 signaling pathway. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[14] Active mTORC1 then phosphorylates key downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth.[5][6] Rapamycin, by forming a complex with FKBP12, binds to and inhibits mTORC1, thereby blocking this entire cascade.[1][14]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of rapamycin's cytotoxic effects on a cancer cell line using an MTT assay.[15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rapamycin stock solution (e.g., 10 mM in DMSO)[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[15]
-
Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium from the stock solution. Common final concentrations to test range from 0.1 nM to 100 µM.[12][13] Remove the old medium and add 100 µL of the rapamycin dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest rapamycin dose) and an untreated control.[15]
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[15]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[12][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against rapamycin concentration to determine the IC50 value.[15]
Protocol 2: Western Blot for mTOR Pathway Inhibition
This protocol is for assessing the effect of rapamycin on the phosphorylation status of S6K1, a key downstream target of mTORC1.[14][17]
Materials:
-
Cells treated with rapamycin (and controls) in 6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-GAPDH)[18][19]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After rapamycin treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[5]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C, diluted according to the manufacturer's recommendation.[18]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein and/or a loading control (e.g., GAPDH) to determine the relative change in protein phosphorylation.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cusabio.com [cusabio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Biotin-PEG4-NHS Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein, antibody, or peptide, is a cornerstone technique in life sciences research and diagnostics.[1][2][3] The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10-15 M) allows for robust and specific detection, purification, and immobilization of biotinylated molecules.[4][5]
This document provides a detailed guide for the conjugation of proteins with EZ-Link™ NHS-PEG4-Biotin, a widely used reagent. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond.[6][7][8] The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby preserving the biological activity of the labeled protein and improving accessibility for streptavidin binding.[6][8]
Reaction Chemistry and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of the Biotin-PEG4-NHS reagent. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[7] The reaction is most efficient at a pH between 7 and 9.[8][9]
Figure 1. Chemical reaction of Biotin-PEG4-NHS Ester with a primary amine on a protein.
The general workflow for protein biotinylation consists of several key stages: protein preparation, reaction execution, and purification of the final conjugate. Each step is critical for achieving the desired degree of labeling while maintaining protein function.
Figure 2. General experimental workflow for protein biotinylation.
Experimental Protocols
This section provides a detailed protocol for the biotinylation of a generic IgG antibody. The parameters can be adapted for other proteins.
Materials and Reagent Preparation
-
Protein: Antibody (e.g., IgG) at 1-10 mg/mL.
-
Biotinylation Reagent: EZ-Link™ NHS-PEG4-Biotin.
-
Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.0.[6] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the reaction.[6][7][9]
-
Quenching Buffer (Optional): 1M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).[9]
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.[6]
Reagent Preparation:
-
Equilibrate the vial of NHS-PEG4-Biotin to room temperature before opening to prevent moisture condensation.[6][7]
-
Immediately before use, prepare a 10-20 mM stock solution of the biotin reagent in anhydrous DMSO or DMF.[6][9] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[6][7]
Protein Preparation
-
The protein to be labeled should be in an amine-free buffer. If the protein is in a buffer containing Tris or other primary amines, it must be exchanged into the Reaction Buffer (e.g., PBS).[6][9]
-
Buffer exchange can be performed using a desalting column or by dialysis.[6]
-
The protein concentration should ideally be between 1-10 mg/mL.[9] Labeling reactions with dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the same degree of labeling.[9]
Biotinylation Reaction
-
Calculate Molar Ratio: Determine the volume of the biotin reagent stock solution to add to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.[9][10] The optimal ratio should be determined empirically for each specific protein.[10] For a typical IgG (~150 kDa), a 20-fold molar excess generally results in 4-6 biotin molecules per antibody.[9]
-
Reaction Incubation: Add the calculated volume of the NHS-PEG4-Biotin stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[9][10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][9][10]
Quenching the Reaction (Optional)
To stop the reaction, a quenching buffer containing primary amines can be added. Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[10][11] This step deactivates any unreacted NHS-ester reagent.
Purification of the Biotinylated Protein
It is crucial to remove unreacted biotin reagent and byproducts to prevent interference in downstream applications.[11]
-
Size-Exclusion Chromatography: Use a desalting column to efficiently separate the labeled protein from smaller molecules.[6]
-
Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS) using an appropriate molecular weight cut-off (MWCO) cassette.[6]
Characterization and Storage
-
Degree of Labeling (DOL): The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[12][13] This colorimetric assay measures the displacement of HABA from avidin (B1170675) by the biotinylated protein, allowing for the calculation of the biotin-to-protein molar ratio.[12]
-
Storage: Store the purified biotinylated protein under the same conditions that are optimal for the unmodified protein.[6]
Data Presentation: Reaction Parameters and Troubleshooting
The success of a biotinylation reaction is dependent on several key parameters. The following tables summarize recommended conditions and provide a guide for troubleshooting common issues.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[14] |
| Reaction Buffer | Amine-free (e.g., PBS) | Buffers with Tris or glycine will interfere with the reaction.[7][9] |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS-ester hydrolysis.[11] |
| Molar Excess of Biotin | 10x - 50x | Highly dependent on the protein and desired degree of labeling.[10] |
| Incubation Time | 30-60 min (RT) or 2 hours (4°C) | Longer incubation does not typically harm the reaction but may affect protein stability.[7] |
| Solvent Concentration | <10% (v/v) | High concentrations of organic solvents can denature the protein.[10] |
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | - Inactive reagent due to hydrolysis. - Competing amines in the buffer. - Insufficient molar excess of biotin. | - Prepare biotin reagent fresh.[7] - Ensure buffer is amine-free.[7] - Increase the molar ratio of the biotin reagent.[15] |
| Protein Precipitation | - Over-biotinylation altering solubility. - High concentration of organic solvent. | - Reduce the molar excess of the biotin reagent.[16] - Ensure the final solvent concentration is below 10%. |
| Loss of Protein Function | - Excessive biotinylation may block active sites. | - Reduce the molar excess of the biotin reagent or shorten the reaction time.[15] |
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is Biotinylation? A Process Overview & Applications | Lab Manager [labmanager.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. goldbio.com [goldbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. benchchem.com [benchchem.com]
Staurosporine in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent, cell-permeable, and broad-spectrum inhibitor of protein kinases.[1] By competing with ATP for binding to the catalytic domain of a wide array of kinases, Staurosporine has become an indispensable tool in high-throughput screening (HTS) campaigns.[1][2] Although its lack of specificity prevents its direct use as a therapeutic agent, it serves as a valuable positive control for assay development and a benchmark for the identification of novel, more selective kinase inhibitors.[2] This document provides detailed application notes and protocols for the use of Staurosporine in HTS workflows.
Data Presentation
Staurosporine exhibits inhibitory activity against a wide range of protein kinases. The half-maximal inhibitory concentration (IC50) values are critical for determining appropriate screening concentrations and for comparing the potency of novel inhibitors.
| Kinase Target | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 3 | [3][4][5] |
| p60v-src Tyrosine Protein Kinase | 6 | [3][6] |
| Protein Kinase A (PKA) | 7 - 15 | [3][4][7] |
| Protein Kinase G (PKG) | 8.5 | [4][8] |
| CaM Kinase II | 20 | [3][4] |
| Myosin Light Chain Kinase (MLCK) | 21 | [4][5] |
| c-Fgr | 2 | [4][7] |
| Phosphorylase Kinase | 3 | [4][7] |
| Syk | 16 | [4] |
| TAOK2 | 3000 | [7] |
Signaling Pathway
Staurosporine's mechanism of action involves the competitive inhibition of the ATP-binding site on a wide variety of protein kinases. This broad activity affects numerous signaling pathways crucial for cell growth, proliferation, and survival. Its potent inhibition of kinases like Protein Kinase C (PKC) and Protein Kinase A (PKA) disrupts downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[2][9]
Experimental Protocols
In Vitro Radiometric Protein Kinase Inhibition Assay
This protocol provides a general method for determining the IC50 value of Staurosporine against a specific protein kinase.[1]
Materials:
-
Purified protein kinase
-
Specific peptide or protein substrate
-
Staurosporine (dissolved in DMSO)[5]
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of Staurosporine in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions (typically <1%).
-
In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the diluted Staurosporine or DMSO for the control wells.
-
Add the purified kinase to each well and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Staurosporine concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Apoptosis Assay by Flow Cytometry
This protocol describes the induction of apoptosis using Staurosporine in a cell line, followed by analysis using Annexin V and Propidium Iodide staining.[1][10]
Materials:
-
Adherent or suspension cell line
-
Complete cell culture medium
-
Staurosporine (dissolved in DMSO)[10]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate at a density that allows for overnight adherence and growth.
-
Treat the cells with various concentrations of Staurosporine (e.g., 0.1 - 1 µM) or a DMSO vehicle control.[1]
-
Incubate the cells for a predetermined period to induce apoptosis (e.g., 4-24 hours) at 37°C in a CO2 incubator.[10]
-
Harvest the cells. For adherent cells, collect the supernatant containing any floating cells and then trypsinize the adherent cells. Combine with the supernatant. For suspension cells, directly collect the cells.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel kinase inhibitors involves a primary screen of a large compound library, followed by hit confirmation and secondary assays to validate promising candidates. Staurosporine is often used as a positive control throughout this process to monitor assay performance.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 6. Staurosporine | Broad Spectrum Protein Kinase Inhibitors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Downstream Analysis of Compound X Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The following application notes provide a comprehensive guide to performing key downstream analyses after treating cells with a novel therapeutic agent, herein referred to as Compound X. These protocols are designed to help researchers characterize the cellular and molecular effects of Compound X, covering essential techniques from assessing cell viability to analyzing changes in protein expression and gene transcription. Adherence to these detailed methodologies will enable the generation of robust and reproducible data, crucial for advancing drug development programs.
Analysis of Cell Viability and Proliferation
A primary step in characterizing the effect of a new compound is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is often proportional to the number of viable cells.[1][2]
Table 1: Dose-Response Effect of Compound X on Cell Viability
| Compound X Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 10 | 0.511 | 0.042 | 40.7% |
| 50 | 0.153 | 0.023 | 12.2% |
| 100 | 0.076 | 0.015 | 6.1% |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
Cell line of interest
-
Complete culture medium
-
Compound X stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][5]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Experimental Workflow Diagram
Analysis of Apoptosis Induction
To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death), the activity of key effector caspases, such as caspase-3 and caspase-7, can be measured. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[6][7]
Table 2: Caspase-3/7 Activity Following Compound X Treatment
| Compound X Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase Activity |
| 0 (Vehicle Control) | 8,540 | 980 | 1.0 |
| 1 | 12,350 | 1,120 | 1.4 |
| 10 | 45,890 | 3,750 | 5.4 |
| 50 | 98,600 | 8,900 | 11.5 |
| 100 | 115,200 | 10,500 | 13.5 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
This "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate that contains the DEVD tetrapeptide sequence.[6][7] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[6]
Materials:
-
Cells and Compound X as described for the MTT assay
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Compound X in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3). Include both negative control (untreated) and positive control (e.g., staurosporine-treated) wells.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[9] Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence values of treated samples to the vehicle control.
Analysis of Target Protein Expression and Pathway Modulation
Western blotting is a fundamental technique to analyze changes in the expression levels or phosphorylation status of specific proteins after compound treatment.[10][11] This can provide insights into the mechanism of action of Compound X, for example, by examining its effect on key signaling pathways like PI3K/Akt or MAPK/ERK.[12][13][14][15]
Table 3: Densitometry Analysis of Key Signaling Proteins after 24h Treatment with Compound X (10 µM)
| Protein Target | Treatment | Normalized Density (vs. β-Actin) | Fold Change (vs. Control) |
| p-Akt (Ser473) | Vehicle Control | 1.00 | 1.0 |
| Compound X | 0.21 | 0.21 | |
| Total Akt | Vehicle Control | 0.98 | 1.0 |
| Compound X | 0.95 | 0.97 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 | 1.0 |
| Compound X | 0.45 | 0.45 | |
| Total ERK1/2 | Vehicle Control | 1.02 | 1.0 |
| Compound X | 0.99 | 0.97 | |
| Cleaved PARP | Vehicle Control | 0.15 | 1.0 |
| Compound X | 0.89 | 5.9 |
Experimental Protocol: Western Blotting
This protocol outlines the steps for cell lysis, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Materials:
-
Treated cells from 6-well plates or 10 cm dishes
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Cleaved PARP, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[16]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Perform densitometry analysis using software to quantify band intensity. Normalize the protein of interest to a loading control (e.g., β-Actin).
Signaling Pathway Diagram: Inhibition by Compound X
The MAPK/ERK and PI3K/Akt pathways are central regulators of cell proliferation and survival.[12][13][14][17] The Western blot data suggests that Compound X inhibits both of these critical pathways.
Analysis of Gene Expression by qPCR
To investigate how Compound X affects the transcription of specific genes, quantitative Real-Time PCR (qPCR) is a highly sensitive and specific method.[18] This is particularly useful for validating findings from broader screening methods or for examining genes known to be downstream of the affected signaling pathways.
Table 4: Relative Gene Expression Changes after 12h Treatment with Compound X (10 µM)
| Gene Name | Biological Function | Mean ΔΔCt | Fold Change (2^-ΔΔCt) | P-value |
| CCND1 (Cyclin D1) | Cell Cycle Progression | 1.89 | 0.27 | <0.01 |
| MYC | Proliferation, Metabolism | 2.32 | 0.20 | <0.01 |
| BCL2 | Anti-Apoptosis | 2.58 | 0.17 | <0.001 |
| CDKN1A (p21) | Cell Cycle Arrest | -2.15 | 4.45 | <0.01 |
| GADD45A | DNA Damage Response | -2.51 | 5.70 | <0.001 |
Experimental Protocol: Two-Step RT-qPCR
This protocol involves the reverse transcription of RNA into complementary DNA (cDNA), followed by qPCR using SYBR Green for detection.[19][20]
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plates and instrument
Procedure:
-
RNA Extraction: Lyse treated cells and extract total RNA according to the manufacturer's protocol of the chosen kit.[21] Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
DNase Treatment (Optional but Recommended): Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[18] The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT)s.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For a typical 20 µL reaction, combine 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), diluted cDNA, and nuclease-free water.[21] Set up each sample in triplicate.
-
qPCR Run: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol:
-
Data Analysis: Determine the quantification cycle (Cq) value for each sample. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.[18]
These protocols provide a foundational framework. Optimization may be required depending on the specific cell lines, reagents, and instruments used.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cusabio.com [cusabio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. elearning.unite.it [elearning.unite.it]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting [Compound Name] aggregation issues
In order to provide a detailed and accurate troubleshooting guide for "[Compound Name]" aggregation issues, the specific name of the compound is required. The aggregation behavior of a compound is highly dependent on its unique physicochemical properties, such as its structure, hydrophobicity, charge, and sensitivity to environmental factors.
Once the compound name is provided, a tailored technical support center can be generated, including:
-
Frequently Asked Questions (FAQs): Addressing common questions about why the specific compound aggregates and the factors that influence this process.
-
Troubleshooting Guides: Providing step-by-step solutions to specific problems encountered during experiments, such as unexpected precipitation, high background signals, or loss of activity.
-
Experimental Protocols: Detailing methods to detect and characterize aggregation, such as Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), and Transmission Electron Microscopy (TEM), with parameters optimized for the specified compound.
-
Quantitative Data Tables: Summarizing key data from literature or experimental findings, such as the compound's critical aggregation concentration under various buffer conditions (pH, ionic strength, temperature).
-
Visualizations: Including Graphviz diagrams of experimental workflows for aggregation analysis and potential signaling pathways affected by the aggregated state of the compound.
To proceed, please specify the name of the compound.
Technical Support Center: Optimizing Aspirin (Acetylsalicylic Acid) Synthesis
Of course. Here is a technical support center for improving the efficiency of Aspirin (B1665792) (Acetylsalicylic Acid) reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of aspirin. The goal is to address common challenges in the esterification of salicylic (B10762653) acid with acetic anhydride (B1165640) to improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in synthesized aspirin, and how can I detect it? A1: The most common impurity is unreacted salicylic acid, which indicates an incomplete reaction.[1] You can detect its presence using the ferric chloride test. Salicylic acid contains a phenol (B47542) group that reacts with ferric chloride to produce a distinct purple color.[2][3][4] Pure aspirin, lacking a free phenol group, should not produce this color change.[4]
Q2: My final product has a distinct vinegar-like smell. What is the cause? A2: A vinegar-like odor indicates the presence of acetic acid.[1] Acetic acid is a byproduct of the synthesis reaction and is also formed when excess acetic anhydride is hydrolyzed by water.[1][5][6] This suggests that the purification and drying steps were insufficient to remove all the acetic acid.
Q3: Why is using acetic anhydride preferred over acetic acid for aspirin synthesis? A3: The reaction between salicylic acid and acetic acid is slow, reversible, and produces water, which can hydrolyze the aspirin product back into salicylic acid.[5][6][7] Acetic anhydride is much more reactive, leading to a faster reaction with a higher yield.[5] It also avoids the production of water as a direct byproduct, shifting the equilibrium towards the formation of aspirin.[8]
Q4: What is the role of the acid catalyst (sulfuric or phosphoric acid) in the reaction? A4: A strong acid catalyst, like sulfuric acid or phosphoric acid, is used to speed up the esterification reaction.[9] The catalyst protonates the carbonyl group of acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of salicylic acid. This provides an alternative reaction pathway with a lower activation energy.[10]
Q5: My aspirin product appears as an oil instead of crystals during precipitation. What should I do? A5: The formation of an oil suggests that the product may be impure or that the solution is supersaturated. If an oil forms, it can sometimes be induced to crystallize by reheating the mixture to dissolve the oil, then allowing it to cool slowly.[11] Scratching the inside of the flask with a glass rod can also help initiate crystallization.[3][12]
Q6: How does reaction temperature impact the yield and purity of aspirin? A6: Reaction temperature directly affects both yield and purity. Increasing the temperature generally accelerates the reaction rate, leading to a higher yield in a shorter time.[10][13] One study showed a linear increase in both yield and purity when the temperature was raised from 50°C to 80°C.[10] However, excessively high temperatures can promote side reactions and product degradation, which may reduce overall purity.[13][14]
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete Reaction: Insufficient heating time or temperature.[15] | Ensure the reaction is heated at the optimal temperature (e.g., 60-80°C) for the recommended duration (e.g., 15-20 minutes).[13][16] |
| Procedural Loss: Product lost during transfers, filtration, or washing.[1][13][15] | Handle the product carefully during purification steps. Use a spatula to scrape all crystals from flasks and filter paper. Wash the crystals with minimal amounts of ice-cold water to avoid dissolving the product.[3][13] | |
| Inefficient Crystallization: Significant amount of product remains dissolved in the filtrate.[13] | Cool the reaction mixture thoroughly in an ice bath to maximize crystal formation before filtration.[12][13] If crystals are slow to form, scratch the inner wall of the flask.[3] | |
| Final Product is Impure (fails ferric chloride test or has a low melting point) | Unreacted Salicylic Acid: The reaction did not go to completion.[1] | Increase the reaction time or temperature within the optimal range.[13] Ensure an excess of acetic anhydride is used to drive the reaction forward.[9] Purify the crude product via recrystallization. |
| Hydrolysis: The aspirin product has degraded back into salicylic acid and acetic acid due to exposure to moisture.[1][6] | Ensure the product is thoroughly dried after filtration.[1] Store the final, dry product in a sealed, airtight container to protect it from atmospheric moisture.[1] | |
| Discolored (e.g., tan) Crystals | Contaminants or Byproducts: Presence of impurities from starting materials or side reactions.[1] | Purify the product by recrystallization. This process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which should result in the formation of purer crystals.[1][16] |
| Excessive Catalyst Use Failed the Synthesis | Side Reactions: Using too much strong acid catalyst (like H₂SO₄) can lead to unwanted side reactions, such as the sulfation of the salicylic acid.[17] | Use only a catalytic amount (e.g., a few drops) of the acid.[3][11][12] Using excess catalyst can prevent the desired reaction from occurring efficiently.[17] |
Quantitative Data Summary
| Parameter | Value / Observation | Impact on Efficiency / Purity | Source(s) |
| Reaction Temperature | 50°C to 80°C | Increasing temperature in this range shows a linear increase in both yield and purity. | [10] |
| Heating Method (Hot Plate) | ~85°C for 10 min | Yields reported at 66.8% and 67.9%. | [11] |
| Heating Method (Microwave) | Not specified | Yields reported at 40.1% and 63.4%. | [11] |
| Melting Point (Pure Aspirin) | 135-136°C | A sharp melting point in this range indicates high purity. | [3] |
| Melting Point (Impure Aspirin) | 120-122°C (example) | A lower and broader melting point range indicates the presence of impurities. | [11] |
| Solubility (Aspirin in Water) | 1 g in 300 mL at 25°C | Washing crystals with ice-cold water minimizes product loss compared to room temperature water. | [3][4] |
| 1 g in 100 mL at 37°C | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Acetylsalicylic Acid
This protocol outlines the standard laboratory procedure for synthesizing aspirin.
-
Preparation: Weigh approximately 5.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[12]
-
Reactant Addition: In a fume hood, carefully add 7.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a strong acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid).[11][12]
-
Heating: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 15 minutes to complete the reaction.[13][18]
-
Hydrolysis of Excess Anhydride: Remove the flask from the water bath and allow it to cool for a few minutes. Cautiously add 15 mL of cold water to the flask to hydrolyze the unreacted acetic anhydride.[12]
-
Crystallization: Place the flask in an ice bath to facilitate the crystallization of aspirin.[12][13] If crystals do not form readily, scratch the inside of the flask with a glass rod.[3]
-
Filtration: Collect the solid aspirin crystals using a Büchner funnel under vacuum filtration.[12]
-
Washing: Wash the collected crystals with two small portions (e.g., 3 mL each) of ice-cold water to remove soluble impurities.[12]
-
Drying: Allow air to be drawn through the funnel for several minutes to help dry the crystals. Transfer the crude product to a clean, dry, pre-weighed watch glass for further drying.[19]
Protocol 2: Purification by Recrystallization
This protocol is used to purify the crude aspirin product.
-
Dissolution: Transfer the crude aspirin to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (B145695) (e.g., 10 mL) and warm the mixture gently on a hot plate to dissolve the crystals.[12] Do not boil the solution.
-
Precipitation: Once the aspirin is fully dissolved, remove the flask from the heat. Slowly pour the solution into a beaker containing approximately 40 mL of warm water.[2][11]
-
Cooling and Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath to maximize the formation of pure aspirin crystals.[1][20]
-
Filtration: Collect the purified crystals using vacuum filtration.[1]
-
Drying: Wash the crystals with a small amount of ice-cold water and dry them thoroughly to remove any residual solvent.[3] The final purity can be assessed by measuring the melting point.[12]
Visualizations
Caption: The esterification reaction pathway for aspirin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 9. quora.com [quora.com]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 11. understandingstandards.org.uk [understandingstandards.org.uk]
- 12. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 13. benchchem.com [benchchem.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. Aspirin Synthesis | Synaptic | Central College [central.edu]
- 16. savemyexams.com [savemyexams.com]
- 17. organic chemistry - Failed synthesis of aspirin due to excess sulfuric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 19. chem21labs.com [chem21labs.com]
- 20. homeworkforyou.com [homeworkforyou.com]
Technical Support Center: Compound X Experiments
Welcome to the technical support center for Compound X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during experiments with Compound X.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when working with a new compound like Compound X?
A1: The most frequent initial challenges include issues with compound solubility and stability. Ensuring your compound is fully dissolved and remains stable throughout the experiment is critical for obtaining accurate and reproducible results. It's also essential to handle and store the compound correctly to maintain its integrity.[1][2][3][4]
Q2: My experimental results with Compound X are inconsistent between replicates. What should I investigate first?
A2: Inconsistent results can arise from several sources. Key areas to check first include the accuracy of your dilutions, the health and passage number of your cells, and the potential for an "edge effect" in your multi-well plates.[5][6] Pipetting accuracy and ensuring a homogeneous cell suspension during seeding are also crucial.[6]
Q3: How can I be sure that the observed biological effect is due to Compound X interacting with its intended target?
A3: Validating target engagement is a critical step. This confirms that Compound X is interacting with its intended molecular target within your experimental system.[7] Techniques like Western blotting to assess downstream signaling pathways, or specialized assays like the Cellular Thermal Shift Assay (CETSA), can be used to confirm this interaction.[7]
Q4: What are the key factors that can cause Compound X to degrade in my cell culture media?
A4: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media. These include the temperature and pH of the media, exposure to light, and the presence of reactive chemical species.[1] Additionally, components in the serum of the culture media can sometimes bind to or metabolize the inhibitor.
Troubleshooting Guides
Issue 1: Compound X Solubility Problems
Symptom: You observe precipitation in your stock solution or after diluting Compound X in your aqueous experimental medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | Determine the solubility of Compound X in your specific solvent and experimental medium. You may need to lower the final concentration.[1][3] |
| Incorrect Solvent | For initial stock solutions, use an appropriate organic solvent like DMSO or ethanol. For aqueous media, consider using a co-solvent, but be mindful of its potential effects on your cells.[3][8] |
| Precipitation upon Dilution | When diluting your stock solution into aqueous media, add it dropwise while gently vortexing. Using pre-warmed media (37°C) can also help maintain solubility.[1] |
| pH of the Medium | The pH of your solution can affect the solubility of Compound X if it has ionizable groups. Test the solubility in buffers with slightly different pH values.[3] |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom: High variability in readouts (e.g., cell viability) between replicate wells or across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| "Edge Effect" in Plates | The outer wells of a multi-well plate are prone to evaporation, altering concentrations. To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental samples.[5][6] |
| Inconsistent Cell Seeding | Ensure you have a single-cell suspension before seeding. Variations in cell numbers per well can significantly impact results.[6] |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. High-passage cells can exhibit altered phenotypes and drug responses.[5] Regularly check for mycoplasma contamination. |
| Compound Degradation | If your experiment runs for an extended period, Compound X may be degrading. It's advisable to perform a stability study of the compound in your cell culture media over time.[1] |
Quantitative Data Summary
Table 1: Effect of Common Solvents on Cell Viability
The choice of solvent and its final concentration can impact cell viability. Below is a summary of the cytotoxic effects of common solvents on different cell lines. It is recommended to keep the final solvent concentration, especially for DMSO, at or below 0.5% (v/v).
| Solvent | Concentration (v/v) | Cell Viability (%) in HUVEC cells | Cell Viability (%) in MCF-7 cells | Cell Viability (%) in RAW-264.7 cells |
| Acetone | 0.1% | 98% | ~95% | ~96% |
| 0.5% | 95% | ~92% | ~93% | |
| 1.0% | 94% | ~88% | ~85% | |
| 1.5% | 92% | ~80% | ~81% | |
| Ethanol | 0.1% | 99% | ~98% | ~97% |
| 0.5% | 97% | ~95% | ~94% | |
| 1.0% | 95% | ~90% | ~88% | |
| 1.5% | 93% | ~85% | ~83% | |
| DMSO | 0.1% | 98% | ~97% | ~96% |
| 0.5% | 96% | ~93% | ~91% | |
| 1.0% | 91% | ~85% | ~82% | |
| 1.5% | 88% | ~78% | ~75% | |
| DMF | 0.1% | 95% | ~92% | ~90% |
| 0.5% | 88% | ~83% | ~80% | |
| 1.0% | 80% | ~75% | ~72% | |
| 1.5% | 72% | ~68% | ~65% |
Data adapted from a study on the cytotoxic effects of organic solvents.[8] Actual results may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells and culture medium
-
Compound X
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[9]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Western Blot for Target Engagement (Downstream Signaling)
This protocol can be used to determine if Compound X affects the phosphorylation state or expression level of a downstream target in a signaling pathway.
Materials:
-
Cells and culture medium
-
Compound X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for the target protein, its phosphorylated form, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with different concentrations of Compound X and appropriate controls (e.g., vehicle, positive control activator/inhibitor).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody against the total target protein or a loading control.
Visualizations
Caption: A general workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Optimizing [Compound Name] Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of [Compound Name] in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for [Compound Name] in a cell-based assay?
A common starting point for incubation times in cell-based assays is between 24 and 72 hours.[1][2][3] However, the optimal time is highly dependent on the specific cell line, the biological question being addressed, and the mechanism of action of [Compound Name].[4] For some compounds and assays, shorter incubation times of minutes to a few hours may be sufficient.[5][6] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.[1][7]
Q2: How do I determine the optimal incubation time for [Compound Name] in my specific cell-based assay?
To determine the optimal incubation time, a time-course experiment is recommended.[1] This involves treating your cells with a fixed, effective concentration of [Compound Name] and measuring the desired outcome at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which a robust and statistically significant effect is observed without inducing excessive cytotoxicity or secondary, off-target effects.[1][7]
Q3: I am not observing the expected effect of [Compound Name]. Could the incubation time be the issue?
Yes, a suboptimal incubation time is a common reason for not observing the expected effect.[1] The selected time point may be too early to detect a significant biological response.[1] Conversely, if the incubation is too long, the compound may degrade, or the cells may become over-confluent, leading to reduced sensitivity.[1][8] It is also possible that the issue lies with other factors such as compound concentration, cell line sensitivity, or compound stability.[1]
Q4: My results are inconsistent between experiments. Could incubation time be a contributing factor?
While variability in incubation time can contribute to inconsistent results, other factors are often more significant culprits.[9] Inconsistent cell seeding density, pipetting errors, edge effects in microplates, and the stability of [Compound Name] in the culture medium are common sources of variability.[1][10] Ensuring strict adherence to standardized protocols is crucial for reproducibility.[11]
Q5: Can the incubation time influence the cytotoxicity of [Compound Name]?
Absolutely. The duration of exposure to a compound can significantly impact its cytotoxic effects. For many compounds, cytotoxicity increases with longer incubation times.[2] A 24-hour incubation may be too short to observe significant cell death for some compounds and cell lines, while a 72-hour incubation might reveal a potent cytotoxic effect.[2][3]
Troubleshooting Guides
Issue 1: No or Weak Activity of [Compound Name]
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment to identify the optimal incubation period (e.g., 4, 8, 12, 24, 48, 72 hours).[1][7] |
| Suboptimal Compound Concentration | Conduct a dose-response experiment to determine the optimal concentration of [Compound Name].[1][7] |
| Compound Instability | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the assay medium before being added to the cells. Consider the compound's sensitivity to light and pH.[6][8] |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target of [Compound Name] using methods like qPCR or Western blotting.[1] |
| High Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Overly confluent cells can show reduced sensitivity.[1] |
Issue 2: High Variability Between Replicates or Experiments
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to achieve a uniform cell distribution across wells.[1] |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, fill them with sterile PBS or media.[1][10] |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent pipetting technique.[1] |
| Compound Degradation | Verify the storage conditions of your stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9][11] |
| Inconsistent Incubation Conditions | Ensure consistent temperature, humidity, and CO₂ levels in the incubator throughout the experiment and between experiments.[10][11] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the optimal incubation time for [Compound Name] in a cell-based assay (e.g., a cytotoxicity assay).
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a solution of [Compound Name] at a fixed, effective concentration (e.g., 5x the estimated IC50).
-
Incubation: Treat the cells with [Compound Name]. Set up separate plates or sets of wells for each time point to be tested (e.g., 4, 8, 12, 24, 48, and 72 hours).
-
Assay: At each designated time point, perform the desired assay (e.g., MTT, CellTiter-Glo) to measure the effect of [Compound Name].
-
Data Analysis: Normalize the results to a vehicle-treated control for each time point. Plot the normalized response against the incubation time. The optimal incubation time is typically the point at which a stable and significant effect is observed.
Protocol 2: Western Blot Analysis to Confirm Target Engagement
Objective: To measure the effect of [Compound Name] on the protein levels of its target over time.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of [Compound Name] or a vehicle control for different incubation times as determined in Protocol 1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: Workflow for optimizing [Compound Name] incubation time.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: In-House Validation of [Compound Name] Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of a new compound in-house. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a biochemical assay and a cell-based assay for compound validation?
A: Biochemical assays measure the interaction of a compound with an isolated biological target, such as an enzyme or receptor, in a controlled, cell-free environment.[1][2] They are excellent for determining direct binding affinity, enzyme activity, and mechanism of action.[2] Cell-based assays, on the other hand, evaluate the compound's effect within a living cell.[3] These assays provide insights into a compound's cellular permeability, cytotoxicity, and its impact on complex signaling pathways in a more physiologically relevant context.[4][5]
Q2: Which type of assay should I begin with for my initial screening?
A: The drug discovery process often begins with biochemical assays.[2] These assays are generally simpler, more reproducible, and have lower variability compared to cell-based systems.[1] They are ideal for high-throughput screening (HTS) to identify initial "hits" that directly interact with the target. Hits identified from biochemical screens are then typically advanced to cell-based assays to confirm their activity in a biological system.[1][4]
Q3: What are some standard primary assays for validating the activity of a new compound?
A: For initial validation, a combination of biochemical and cell-based assays is recommended.
-
Biochemical Assays:
-
Cell-Based Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®): These are crucial for assessing whether the compound is toxic to cells and for determining its effective concentration range.[9]
-
Reporter Gene Assays: Used to measure the activation or inhibition of a specific signaling pathway within the cell.[6]
-
Q4: How do I determine the appropriate concentration range to test my compound?
A: Start with a wide concentration range, typically using serial dilutions. A common starting point is a high concentration of 10 µM to 100 µM, followed by 5- to 10-fold serial dilutions to cover several orders of magnitude (e.g., from 10 µM down to 1 nM). This approach helps in identifying the concentration at which the compound elicits a response and in determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q5: What are the essential controls to include in my validation assays?
A: Proper controls are critical for interpreting your results accurately.[10]
-
Negative Control (Vehicle Control): Cells or target protein treated with the vehicle (e.g., DMSO) used to dissolve the compound, at the same final concentration used for the test compound.[9] This control accounts for any effects of the solvent itself.
-
Positive Control: A known inhibitor or activator of the target or pathway. This confirms that the assay is working correctly.[11]
-
Untreated Control: Cells or target protein with no treatment, to establish a baseline for normal activity.
-
Blank Control: Wells containing only the medium and assay reagents (no cells or target protein) to measure background signal.[12]
Troubleshooting Guide
Q1: My compound shows no activity or effect in my primary assay. What should I check first?
A: When a compound appears inactive, a systematic check is necessary.[13]
-
Verify Compound Integrity: Confirm the compound's identity, purity, and stability. Ensure it has not degraded during storage.
-
Check Solubility: Visually inspect for any precipitation in your stock solution and in the assay plate wells. Poor solubility is a common reason for lack of activity.[13]
-
Confirm Target Activity: Use a positive control to ensure your target protein or cell line is functioning as expected.
-
Review Assay Conditions: Double-check that all assay parameters (e.g., buffer pH, temperature, incubation times) are optimal for your target and assay technology.[14]
Q2: I am observing high variability and poor reproducibility between my replicates. What could be the cause?
A: High variability can obscure real results.[15] Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Use calibrated pipettes and prepare a master mix for reagents where possible.[14]
-
Cell Seeding Uniformity: Ensure cells are evenly distributed when plating. Inconsistent cell numbers per well will lead to variable results.
-
Edge Effects: Wells on the edge of a microplate can be prone to evaporation, leading to changes in concentration. Avoid using the outer wells or fill them with sterile buffer/media to minimize this effect.
-
Compound Instability: The compound may be unstable in the assay buffer or under the incubation conditions.[16]
Q3: The compound seems to be interfering with the assay signal (e.g., autofluorescence). How can I confirm and mitigate this?
A: Assay interference can lead to false positives or negatives.[17]
-
Confirmation: Run a control experiment with the compound in the assay buffer without the biological target (no cells or enzyme). If you still observe a signal (e.g., fluorescence or absorbance), the compound is directly interfering with the readout.[16]
-
Mitigation:
-
Switch to an orthogonal assay that uses a different detection method (e.g., from a fluorescence-based assay to a luminescence-based one).[16]
-
For fluorescent compounds, measure the signal at wavelengths outside the compound's excitation/emission range if possible.
-
If interference is confirmed, the compound may be flagged as an assay interferer, a common issue in high-throughput screening.[18]
-
Q4: My compound is not soluble when diluted into the aqueous assay buffer. What are my options?
A: Poor aqueous solubility is a frequent challenge.[16]
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration should ideally be kept below 0.5% as higher concentrations can be toxic to cells or inhibit enzymes.[16]
-
Test Co-solvents: Consider using other biocompatible co-solvents, but always test their effect on the assay and target in a vehicle control.
-
Use Solubilizing Agents: Non-ionic detergents like Tween-20 can sometimes help, but they must be compatible with your assay. For example, some detergents can disrupt cell membranes or denature proteins.[17]
-
Sonication: Brief sonication of the stock solution before dilution can sometimes help dissolve aggregates.
Data Presentation
Table 1: Summary of [Compound Name] Activity in Validation Assays
| Assay Type | Target / Cell Line | Readout | IC50 / EC50 (µM) | Notes |
| Biochemical | ||||
| Enzymatic Assay | Target Kinase X | ATP Consumption | 0.15 | Direct inhibition of kinase activity. |
| Binding Assay (SPR) | Target Kinase X | Resonance Units (RU) | 0.08 | High-affinity binding confirmed. |
| Cell-Based | ||||
| Cell Viability | Cancer Cell Line A | MTT Reduction | 5.2 | Moderate cytotoxicity observed. |
| Pathway Inhibition | Cancer Cell Line A | Phospho-Protein Y | 0.50 | On-target effect in a cellular context. |
Experimental Protocols
Protocol 1: Enzymatic Inhibition Assay (Kinase Activity)
This protocol outlines a general procedure for determining a compound's inhibitory effect on a kinase using a luminescence-based ATP detection assay.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase in Assay Buffer. The optimal concentration should be determined empirically.[19]
-
Prepare a solution of the substrate peptide in Assay Buffer.
-
Prepare ATP at a concentration equal to the Km for the specific kinase in Assay Buffer.
-
Prepare [Compound Name] by performing serial dilutions in 100% DMSO, followed by a final dilution into Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of [Compound Name] solution or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data with the vehicle control (0% inhibition) and a no-ATP control (100% inhibition).
-
Plot the normalized percent inhibition against the log of [Compound Name] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[20]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of [Compound Name] in culture medium. Ensure the final DMSO concentration does not exceed 0.5%.[9]
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[21]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.[12]
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 2. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. criver.com [criver.com]
- 5. marinbio.com [marinbio.com]
- 6. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 19. rsc.org [rsc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with [Compound Name] batch-to-batch variability
Welcome to the technical support center for Vorinostat (also known as Suberoylanilide Hydroxamic Acid, SAHA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to batch-to-batch variability of Vorinostat and to provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Vorinostat and what is its primary mechanism of action?
A1: Vorinostat is a potent inhibitor of histone deacetylases (HDACs).[1][2] It belongs to the hydroxamic acid class of compounds and acts as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs.[3] The primary mechanism of action involves the chelation of the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[1] This inhibition results in the accumulation of acetylated histones and other proteins, which alters chromatin structure and gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]
Q2: How should I prepare and store Vorinostat stock solutions?
A2: Vorinostat is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2][3] For a typical 10 mM stock solution, you can dissolve the powdered compound in an appropriate volume of DMSO.[1] It is recommended to store the solid powder desiccated at 4°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][3] For long-term storage (months to years), -20°C is recommended.[4]
Q3: What are the typical purity specifications for research-grade Vorinostat?
A3: For research use, Vorinostat is typically supplied with a purity of greater than 98% or 99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][4] The compound should appear as a white to off-white solid powder.[2] For detailed specifications, always refer to the Certificate of Analysis (CoA) provided by the supplier for your specific batch.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with Vorinostat, with a focus on problems related to batch-to-batch variability.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: My IC50 values for Vorinostat vary significantly between experiments using different batches. What could be the cause?
-
Answer: Inconsistent IC50 values are a common problem and can be attributed to several factors related to the compound and experimental setup.
| Potential Cause | Troubleshooting Steps |
| Purity and Impurities | Different batches may have slight variations in purity or impurity profiles. Even minor differences can affect biological activity. Always check the Certificate of Analysis (CoA) for each batch and compare the purity values. If you suspect an issue with a particular batch, consider performing an in-house purity analysis via HPLC. |
| Compound Solubility | Ensure that the Vorinostat powder is completely dissolved in DMSO before making further dilutions in your cell culture medium. Incomplete dissolution can lead to lower effective concentrations. Gentle warming or vortexing can aid dissolution.[2] |
| DMSO Concentration | The final concentration of DMSO in your cell culture wells should be kept constant across all experiments and ideally below 0.5% to avoid solvent-induced toxicity or off-target effects. Higher concentrations of DMSO can inhibit cell growth and affect experimental outcomes. |
| Cell Passage Number | Using cells with high passage numbers can lead to genetic drift and altered sensitivity to drugs. It is crucial to use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Seeding Density | The number of cells seeded per well can significantly impact the apparent IC50 value. Ensure that you are using a consistent cell seeding density for all your experiments. |
Issue 2: Reduced or absent effect on histone acetylation.
-
Question: I am not observing the expected increase in histone acetylation (e.g., acetyl-Histone H3) in my western blot after treating cells with a new batch of Vorinostat. What should I do?
-
Answer: A lack of effect on histone acetylation is a critical issue that points to a problem with either the compound's activity or the experimental procedure.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Vorinostat can be susceptible to degradation, especially with improper storage or multiple freeze-thaw cycles of stock solutions.[3] Prepare fresh dilutions from a properly stored, single-use aliquot of your DMSO stock for each experiment. |
| Incorrect Concentration | Double-check your calculations for preparing the stock solution and subsequent dilutions. A simple calculation error can lead to a much lower final concentration than intended. |
| Lysis Buffer Composition | Ensure your cell lysis buffer contains an HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) to prevent deacetylation of proteins by endogenous HDACs during sample preparation. |
| Antibody Quality | The primary antibody used for detecting the acetylated histone may have lost its activity or may not be specific. Validate your antibody using a positive control (e.g., cells treated with a known active batch of Vorinostat or another HDAC inhibitor). |
Data Presentation
Table 1: Example Certificate of Analysis for Research-Grade Vorinostat
This table provides an example of the typical quality control parameters and specifications for a batch of research-grade Vorinostat.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (by HPLC) | ≥99.0% | 99.5% | HPLC |
| Molecular Weight | 264.32 g/mol | 264.32 | Mass Spectrometry |
| Solubility | Soluble in DMSO | Conforms | Visual |
| Identity (by ¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
Table 2: Representative IC50 Values of Vorinostat in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of Vorinostat can vary between different cell lines and experimental conditions. This table presents a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.868 |
| HeLa | Cervical Cancer | ~2.5 |
| MCF7 | Breast Cancer | 0.75 |
| PC-3 | Prostate Cancer | 2.5 - 7.5 |
Experimental Protocols
Protocol 1: Purity Analysis of Vorinostat by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a Vorinostat sample.
Materials:
-
Vorinostat sample
-
HPLC-grade methanol (B129727) and water
-
Phenomenex Gemini C18 column (4.6 x 250 mm, 5 µm) or equivalent[5]
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and HPLC-grade water (e.g., 55:45 v/v).[5]
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Vorinostat reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 10-50 µg/mL).[5]
-
Sample Preparation: Dissolve the Vorinostat batch to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Interpretation: Determine the retention time of Vorinostat from the standard chromatograms. Calculate the purity of the sample by comparing the peak area of Vorinostat in the sample chromatogram to the total peak area of all components.
Protocol 2: Cell Viability Assay (MTS Assay) for IC50 Determination
This protocol describes how to determine the IC50 value of Vorinostat in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Vorinostat stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Vorinostat in complete cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent and low across all wells.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Vorinostat. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells). Plot the cell viability against the log of the Vorinostat concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Vorinostat as an HDAC inhibitor.
References
Technical Support Center: NeuroStim-42 Protocol Modifications for Human iPSC-derived Cortical Neurons
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for using NeuroStim-42 with human induced pluripotent stem cell (iPSC)-derived cortical neurons.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for NeuroStim-42 and the optimal incubation time?
A1: The optimal concentration of NeuroStim-42 can vary depending on the specific batch of neurons and the desired experimental outcome. We recommend starting with a concentration range of 1 µM to 25 µM. For acute effects on neuronal activity, an incubation time of 1 to 4 hours is typically sufficient. For long-term studies, such as neurite outgrowth or synaptogenesis assays, we recommend a 24 to 72-hour incubation period.
Q2: What is the mechanism of action for NeuroStim-42?
A2: NeuroStim-42 is a selective agonist for the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF).[1] It activates downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[1]
Q3: Is NeuroStim-42 cytotoxic at higher concentrations?
A3: While NeuroStim-42 is generally well-tolerated, concentrations exceeding 50 µM may lead to excitotoxicity in long-term cultures.[2] We advise performing a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[3]
Q4: What are the expected morphological changes in human iPSC-derived cortical neurons after treatment with NeuroStim-42?
A4: Treatment with NeuroStim-42 is expected to promote neurite outgrowth and increase the complexity of dendritic arborization. These changes are typically observable after 24 to 48 hours of treatment.
Q5: Can NeuroStim-42 be used in combination with other compounds?
A5: Yes, NeuroStim-42 can be used in combination with other compounds. However, it is essential to consider potential interactions. For example, co-treatment with compounds that modulate synaptic activity may have synergistic or antagonistic effects. A preliminary matrix experiment is recommended to determine optimal concentrations for combined treatments.
Troubleshooting Guide
Issue 1: Low cell viability after NeuroStim-42 treatment.
-
Question: I am observing significant cell death in my iPSC-derived cortical neuron cultures after treating with NeuroStim-42. What could be the cause?
-
Answer:
-
High Concentration: The concentration of NeuroStim-42 may be too high, leading to cytotoxicity.[2] We recommend performing a dose-response experiment starting from a lower concentration (e.g., 0.5 µM).
-
Culture Health: The overall health of the neuronal culture prior to treatment is crucial. Ensure that the neurons are mature and healthy before adding NeuroStim-42. iPSC-derived neurons can be sensitive, and suboptimal culture conditions can exacerbate the effects of any treatment.[4][5]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding 0.1%.
-
Issue 2: No observable effect on neuronal activity or morphology.
-
Question: I do not see any changes in my neurons after treating with NeuroStim-42. What should I do?
-
Answer:
-
Suboptimal Concentration: The concentration of NeuroStim-42 may be too low. Try increasing the concentration within the recommended range.
-
Incubation Time: The incubation time may be too short to observe the desired effects. For morphological changes, ensure an incubation period of at least 24 hours.
-
Neuron Maturity: The iPSC-derived cortical neurons may not be mature enough to respond to NeuroStim-42. Ensure your differentiation protocol yields mature neurons with established synaptic connections.[6]
-
Compound Degradation: Ensure that your stock of NeuroStim-42 has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 3: High variability between experimental replicates.
-
Question: My results with NeuroStim-42 are inconsistent across different wells and plates. How can I improve reproducibility?
-
Answer:
-
Cell Plating Density: Inconsistent cell plating density can lead to variability. Ensure a uniform cell density across all wells.
-
Compound Distribution: Ensure that NeuroStim-42 is evenly mixed into the culture medium before application to the cells.
-
Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations. It is advisable to not use the outer wells for critical experiments or to take measures to mitigate these effects.
-
Culture Heterogeneity: iPSC-derived neuronal cultures can be heterogeneous. Ensure your differentiation and quality control procedures are robust to generate consistent batches of neurons.[4]
-
Quantitative Data
Table 1: Dose-Response of NeuroStim-42 on Neuronal Firing Rate
| NeuroStim-42 Concentration (µM) | Mean Firing Rate (spikes/sec) | Standard Deviation |
| 0 (Control) | 0.5 | 0.1 |
| 1 | 0.8 | 0.2 |
| 5 | 1.5 | 0.3 |
| 10 | 2.1 | 0.4 |
| 25 | 2.3 | 0.5 |
Table 2: Effect of NeuroStim-42 on Cell Viability
| NeuroStim-42 Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 95 | 3 |
| 10 | 92 | 4 |
| 25 | 88 | 5 |
| 50 | 75 | 8 |
Experimental Protocols
Protocol 1: Thawing and Plating of Human iPSC-derived Cortical Neurons
-
Pre-coat culture vessels with Poly-D-Lysine (50 µg/mL) for at least 1 hour at 37°C.[7]
-
Rinse the coated vessels three times with sterile water and allow them to dry completely.[7]
-
Rapidly thaw the cryopreserved vial of neurons in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed plating medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the desired volume of plating medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue.
-
Plate the cells at the desired density (e.g., 50,000 cells/cm²).
-
Incubate at 37°C, 5% CO₂.
-
After 24 hours, replace 50% of the medium with fresh, pre-warmed maintenance medium.
Protocol 2: NeuroStim-42 Treatment
-
Prepare a stock solution of NeuroStim-42 in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed maintenance medium.
-
Remove 50% of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of NeuroStim-42.
-
For the control group, add the same volume of medium containing the vehicle (DMSO) at the same final concentration as the treated wells.
-
Return the cultures to the incubator for the desired incubation period.
Protocol 3: Calcium Imaging Assay for Neuronal Activity
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and wash the cells once with the buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with the buffer to remove excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Apply NeuroStim-42 at the desired concentration and record the changes in fluorescence over time.
Protocol 4: Immunocytochemistry for Neuronal Markers
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-MAP2, anti-Synapsin) diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
Visualizations
Caption: NeuroStim-42 signaling pathway in cortical neurons.
References
- 1. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of intracellular amyloid β peptide1–42 through p53 and Bax in cultured primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aβ42 neurotoxicity in primary co-cultures: Effect of apoE isoform and Aβ conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Physiological Phenotyping of hiPSC-Derived Neurons: From 2D Cultures to 3D Brain Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Physiological Phenotyping of hiPSC-Derived Neurons: From 2D Cultures to 3D Brain Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cisplatin Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cisplatin (B142131) during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Cisplatin degradation?
A1: The main factors contributing to Cisplatin degradation are hydrolysis, light exposure, pH, and temperature.[1][2] In aqueous solutions with low chloride ion concentrations, the chloride ligands of Cisplatin can be replaced by water molecules in a process called hydrolysis, leading to the formation of less active or inactive aqua complexes.[3][4] Cisplatin is also sensitive to light, particularly short-wavelength visible light (350-490 nm), which can accelerate its degradation.[1][5] The stability of Cisplatin is optimal within a pH range of 3.5 to 5.5; alkaline conditions increase the rate of hydrolysis.[6] While room temperature storage is generally recommended to prevent precipitation, elevated temperatures can increase the rate of degradation.[2][6]
Q2: What is the recommended solvent for dissolving and storing Cisplatin?
A2: It is highly recommended to dissolve and dilute Cisplatin in solutions containing sodium chloride, such as 0.9% sodium chloride (normal saline).[2][7] The presence of excess chloride ions in the solution helps to suppress the hydrolysis of Cisplatin, thereby maintaining its stability.[7] Solutions with a chloride concentration of at least 0.3% are necessary for stability.[8] Avoid using chloride-free solutions like 5% Dextrose in water (D5W) for dilution unless it is mixed with a sufficient amount of sodium chloride solution.[8] DMSO should not be used as a solvent because it reacts with Cisplatin.[9]
Q3: How should I store my Cisplatin stock solution?
A3: For short-term storage, Cisplatin solutions (typically 1 mg/mL) in 0.9% sodium chloride are stable for at least 30 days at room temperature (15-25°C) when protected from light.[2][10] It is crucial to store the solutions in the dark, for instance, by using amber vials or wrapping the container with aluminum foil.[1][11] Refrigeration is generally not recommended as it can cause precipitation of the drug, especially at higher concentrations.[6][7] If a precipitate forms due to exposure to low temperatures, it may be redissolved by allowing the solution to return to room temperature.[12]
Q4: Can I freeze my Cisplatin stock solution for long-term storage?
A4: Freezing Cisplatin solutions is generally not recommended.[9] The manufacturer of a Cisplatin injection product advises against refrigeration, and by extension, freezing, due to the risk of precipitation.[9] For extended storage, it is best to prepare fresh solutions from the lyophilized powder.
Q5: I observed a precipitate in my Cisplatin solution. What should I do?
A5: Precipitation can occur if the solution is refrigerated or if the concentration is too high.[6][7] If precipitation is observed after refrigeration, the solution can often be redissolved by warming it to room temperature.[12] However, if the cause of precipitation is unknown, it is best to discard the solution to avoid administering a solution of unknown concentration and potentially reduced efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of drug potency or inconsistent experimental results | Degradation due to improper storage (light exposure, wrong solvent, incorrect temperature). | - Ensure Cisplatin solutions are always prepared with a chloride-containing solvent (e.g., 0.9% NaCl).[2][7] - Protect solutions from light at all times using amber vials or by wrapping containers in foil.[1][11] - Store solutions at room temperature (15-25°C) and avoid refrigeration.[2][6] - Prepare fresh solutions if degradation is suspected. |
| Color change or appearance of turbidity in the solution | Chemical degradation or precipitation. | - Visually inspect the solution before each use for any changes in color or for the presence of particulate matter.[13] - If any changes are observed, discard the solution and prepare a fresh one. |
| pH of the solution is outside the optimal range (3.5-5.5) | Degradation can lead to the formation of ammonia, which increases the pH.[6] | - Measure the pH of the solution. If it is outside the recommended range, this may indicate degradation.[1][13] - Prepare a fresh solution and ensure proper storage conditions to maintain the optimal pH. |
Quantitative Data on Cisplatin Stability
The following tables summarize the stability of Cisplatin under various conditions.
Table 1: Stability of Cisplatin in 0.9% Sodium Chloride Solution
| Concentration | Container | Storage Temperature | Light Condition | Stability Duration | Reference(s) |
| 1 mg/mL | Glass vials | 15-25°C | Protected from light | At least 30 days (<10% degradation) | [2][10] |
| 0.1 mg/mL | Polyethylene (PE) bags | 15-25°C | Protected from light | At least 30 days (<10% degradation) | [2][10] |
| 1 mg/mL | Punctured original vials | 20-25°C | Normal room light | 14 days | [13] |
| 0.01 - 0.4 mg/mL | Polyethylene (PE) bottles | 20-25°C | Normal room light | Up to 35 days | [13] |
| 1 mg/mL | Amber glass flasks | 22-25°C | Dark | >96 days (with minimal degradation) | [1] |
Table 2: Effect of pH on Cisplatin Degradation in the Dark
| pH | Degradation Rate (% per week) | Degradation Product | Reference(s) |
| 4.3 | ~0.04% | Trichloroammineplatinate(II) (TCAP) | [1][5] |
| 6.3 | ~0.21% | Trichloroammineplatinate(II) (TCAP) | [1][5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Cisplatin Stability Assessment
This protocol is a general guideline for assessing the chemical stability of Cisplatin using HPLC.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is used.[2][13]
-
Column: A C18 column is commonly employed for separation.[14] A πNAP column has also been shown to effectively separate Cisplatin from its degradation products.[15]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 0.1 M sodium perchlorate (B79767) with perchloric acid) and an organic solvent like acetonitrile.[15]
-
Detection: The UV detector is typically set at a wavelength of 220 nm or 225 nm.[15][16]
-
Sample Preparation:
-
Prepare a stock solution of Cisplatin in 0.9% sodium chloride.
-
Store the solution under the desired test conditions (e.g., different temperatures, light exposures).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the peak area corresponding to Cisplatin.
-
The concentration of Cisplatin at each time point is calculated based on a calibration curve prepared with known standards.
-
The percentage of remaining Cisplatin is calculated relative to the initial concentration.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a drug and to develop stability-indicating analytical methods.
-
Acid and Base Hydrolysis:
-
Prepare solutions of Cisplatin in a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[17]
-
Neutralize the solutions after incubation.
-
-
Oxidative Degradation:
-
Prepare a solution of Cisplatin in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at an elevated temperature.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of Cisplatin to elevated temperatures (e.g., 105°C) for a set duration.[16]
-
-
Photodegradation:
-
Expose a solution of Cisplatin to a controlled light source (e.g., a fluorescent lamp with a known illuminance) for a specific period.[11]
-
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to identify and quantify the degradation products.[17]
Visualizations
References
- 1. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CISplatin | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medsafe.govt.nz [medsafe.govt.nz]
- 13. Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column [jstage.jst.go.jp]
- 16. pharmainfo.in [pharmainfo.in]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Rapamycin
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Rapamycin (B549165).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not observing the expected inhibition of mTORC1 signaling (e.g., no decrease in p-p70S6K or p-4E-BP1) after Rapamycin treatment. What could be the issue?
A1: Several factors could contribute to a lack of mTORC1 inhibition. Consider the following troubleshooting steps:
-
Compound Integrity and Preparation: Rapamycin is unstable in solution. Ensure your stock solution was prepared correctly in a suitable solvent like DMSO or ethanol, aliquoted to avoid multiple freeze-thaw cycles, and stored properly at -20°C or -80°C.[1] We recommend preparing fresh working solutions from a recent stock for each experiment.
-
Concentration and Treatment Duration: The effective concentration of Rapamycin is highly cell-line dependent and can range from nanomolar to micromolar.[2][3][4][5][6] A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line.[3] Some cell lines may require higher concentrations or longer incubation times to see a significant effect.[5][7]
-
Cellular Conditions: Factors like high cell confluence, serum concentration, and nutrient availability can impact mTOR signaling and sensitivity to Rapamycin. Ensure consistent cell culture conditions across experiments.
-
Experimental Controls: Always include a vehicle control (e.g., DMSO) to ensure the observed effects are due to Rapamycin and not the solvent.[3] A positive control (a cell line known to be sensitive to Rapamycin) can also be helpful.
Q2: I've treated my cells with Rapamycin and unexpectedly observed an increase in Akt phosphorylation at Serine 473 (p-Akt S473). Is this a known off-target effect?
A2: This is a well-documented paradoxical effect and not an off-target activity. It results from a negative feedback loop within the PI3K/Akt/mTOR pathway.
-
Mechanism: mTORC1 normally phosphorylates and inhibits substrates like S6 Kinase 1 (S6K1).[8] Activated S6K1, in turn, phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS-1).[9] When you inhibit mTORC1 with Rapamycin, S6K1 is no longer active, leading to the stabilization and accumulation of IRS-1.[8] This enhances signaling upstream to PI3K and subsequently leads to increased phosphorylation and activation of Akt.[8][9][10]
-
Implications: This feedback activation of Akt can promote cell survival and may contribute to Rapamycin resistance in some cancer cells.[9][10]
-
Experimental Approach: To confirm this is happening in your system, you can co-treat cells with Rapamycin and a PI3K inhibitor (like LY294002) or an Akt inhibitor (like MK2206).[9][10][11] This combination should abrogate the Rapamycin-induced increase in p-Akt and may result in enhanced growth inhibition.[9][10][12]
Q3: My cells are showing significant toxicity or apoptosis at Rapamycin concentrations that are reported to be non-toxic. What is happening?
A3: While often considered cytostatic, Rapamycin can induce apoptosis in certain cell lines, particularly at higher (micromolar) concentrations or under specific conditions like serum withdrawal.[5][13][14]
-
Concentration-Dependent Effects: Low nanomolar concentrations of Rapamycin typically cause a G1 cell cycle arrest, while higher micromolar doses may be required to induce apoptosis.[5] The apoptotic effect of high-dose Rapamycin is often linked to its ability to more completely suppress the phosphorylation of 4E-BP1.[5]
-
Cell Line Specificity: The sensitivity to Rapamycin-induced apoptosis is highly cell-type specific.[3][6] For example, some cancer cells with defective TGF-β signaling may be more prone to apoptosis when treated with Rapamycin.[14]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding toxic levels for your cells. Always run a vehicle-only control.[3]
-
Autophagy vs. Apoptosis: Rapamycin is a potent inducer of autophagy.[2][15][16] In some contexts, extensive autophagy can lead to autophagic cell death. You can investigate markers of both apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and autophagy (e.g., LC3-II conversion) to distinguish the mechanism of cell death.[14][16]
Data Presentation
Table 1: Effective Concentrations of Rapamycin in Various Cell Lines
| Cell Line | Application | Effective Concentration | Treatment Duration | Source |
| MCF-7 | Growth Inhibition | 20 nM | 4 days | [2] |
| MDA-MB-231 | Growth Inhibition | 20 µM | Not Specified | [2] |
| Urothelial Carcinoma (J82, T24, RT4) | Growth Inhibition | 1 nM | 48 hours | [2] |
| NIH/3T3 | mTOR Inhibition | 10 nM | 1 hour | [2] |
| HEK293 | mTOR Inhibition (IC50) | ~0.1 nM | Not Specified | [4] |
| KG1 (Leukemia) | Growth Inhibition | 20 nmol/L | Not Specified | [6] |
| Human Dermal Fibroblasts | Increased Doubling Time | 500 nM | 48-216 hours | [17] |
| HeLa | Reduced Viability (Hypoxia) | 100 - 400 nM | 24 hours | [18] |
Note: This table provides a starting point. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[2][17]
Experimental Protocols
Protocol 1: Preparation and Application of Rapamycin in Cell Culture
-
Stock Solution Preparation:
-
Rapamycin is typically dissolved in DMSO or 100% ethanol.[1][2]
-
To prepare a 10 mM stock solution from powder, dissolve the appropriate amount in your chosen solvent. Vortex or sonicate briefly to ensure it is fully dissolved.[2]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.[1][2]
-
Store aliquots at -20°C or -80°C, desiccated, for up to 3 months to maintain potency.[1][2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution directly into your complete cell culture medium to the desired final concentration immediately before adding it to the cells.[2]
-
Mix thoroughly by gentle inversion or pipetting.
-
-
Cell Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of treatment and harvest.[19]
-
Remove the existing medium and replace it with the medium containing the desired concentration of Rapamycin or vehicle control.
-
Incubate cells for the predetermined duration based on your experimental goals and preliminary dose-response/time-course experiments.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Modulation
-
Cell Lysis:
-
After treatment, place cell culture plates on ice. Aspirate the medium.
-
Crucially, to preserve the phosphorylation status of mTOR pathway proteins, lyse cells directly without washing with nutrient-free buffers like PBS. [20]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors directly to the plate.[19][20]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubate on ice for 15-30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Normalize samples to the same protein concentration. Add SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.[21]
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins on an SDS-polyacrylamide gel. For large proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) is recommended.[20][22]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Ensure transfer conditions are optimized for large proteins (e.g., longer transfer time or higher voltage).[22]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[21][22]
-
Incubate the membrane with primary antibodies (e.g., anti-p-p70S6K (T389), anti-p70S6K, anti-p-Akt (S473), anti-Akt, anti-p-4E-BP1, anti-4E-BP1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21][22]
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Visualizations
Caption: Rapamycin inhibits mTORC1, blocking cell growth but also relieving a negative feedback loop on PI3K/Akt.
Caption: Troubleshooting workflow for lack of Rapamycin efficacy in experiments.
References
- 1. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of rapamycin on leukemia cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activation of Akt and eIF4E survival pathways by rapamycin-mediated mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin induces feedback activation of Akt signaling through an IGF-1R-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin treatment inhibits CHO cell death in a serum-free suspension culture by autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. researchgate.net [researchgate.net]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Validation & Comparative
A Comparative Guide to BI-3406 and Alternative KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma (KRAS) viral oncogene is the most frequently mutated oncogene in human cancers, found in approximately one out of every seven tumors.[1] For decades, KRAS was considered "undruggable" due to the technical challenges of designing small molecules to effectively target it.[2] The landscape began to change with the development of covalent inhibitors specifically targeting the KRAS G12C mutation.[3] However, the challenge of targeting other KRAS mutations and the emergence of resistance has fueled the search for alternative therapeutic strategies.
This guide provides an objective comparison of BI-3406, a first-in-class inhibitor of the Son of Sevenless 1 (SOS1)::KRAS interaction, with alternative KRAS-targeted compounds. We will delve into their distinct mechanisms of action, compare their performance using preclinical experimental data, and provide detailed methodologies for the key experiments cited.
Mechanism of Action: Indirect vs. Direct KRAS Inhibition
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the release of GDP and binding of GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to return it to the inactive state.[5] Oncogenic mutations in KRAS impair this GTPase activity, locking the protein in a perpetually active state and driving downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[6][7]
BI-3406: A SOS1::KRAS Interaction Inhibitor
BI-3406 represents an indirect approach to inhibiting KRAS. It is a potent, selective, and orally bioavailable small molecule that binds to the catalytic domain of SOS1.[1][8] This binding event physically prevents the interaction between SOS1 and KRAS-GDP, thereby inhibiting the nucleotide exchange process.[1][4] By blocking this critical activation step, BI-3406 reduces the overall cellular pool of active, GTP-loaded KRAS.[1] A key advantage of this mechanism is its independence from specific KRAS mutations. Since it targets the activator protein (SOS1) rather than KRAS itself, it has the potential to be effective against a broad range of KRAS-driven cancers, including those with G12D, G12V, and G13D mutations.[1][8]
Alternative Compounds: Direct KRAS Inhibitors
In contrast, direct KRAS inhibitors are designed to bind to the KRAS protein itself. The most successful examples to date are the covalent inhibitors of the KRAS G12C mutant, such as sotorasib (B605408) and adagrasib.[3] These molecules specifically and irreversibly bind to the mutant cysteine residue at position 12, trapping the KRAS G12C protein in its inactive, GDP-bound state.[9] While highly effective against tumors harboring the G12C mutation, their activity is limited to this specific allele.[1][3]
More recently, a new class of non-covalent, allosteric inhibitors known as pan-KRAS inhibitors has emerged.[10][11] These compounds bind to a different pocket on the KRAS protein, disrupting its function and showing activity against multiple mutant forms.[10][11]
Comparative Performance Data
The following tables summarize preclinical data for BI-3406 and representative alternative KRAS inhibitors.
Table 1: In Vitro Biochemical and Cellular Potency
| Compound | Target/Assay | Mutation | IC50 | Cell Line(s) | Reference(s) |
| BI-3406 | SOS1::KRAS Interaction | G12D / G12C | 5 nM | Cell-free assay | [1][12][13] |
| pERK Inhibition | G12C | 4 nM | NCI-H358 | [5] | |
| pERK Inhibition | G13D | 24 nM | DLD-1 | [5] | |
| 3D Cell Proliferation | G12/G13 mutants | 9 - 220 nM | Various | [1] | |
| 3D Cell Proliferation | Q61L/H mutants | No effect | Various | [1] | |
| ARS-1620 (G12C Inhibitor) | SOS1::KRAS Interaction | G12C | Active | Cell-free assay | [1][13] |
| SOS1::KRAS Interaction | G12D | No effect | Cell-free assay | [1][13] | |
| Adagrasib (G12C Inhibitor) | Anti-proliferation (3D) | G12C | <250 nM | Various | [14] |
| MRTX1133 (G12D Inhibitor) | Not specified | G12D | Not specified | Not specified | [15][16] |
| SHP099 (SHP2 Inhibitor) | 3D Cell Proliferation | G12C, G12D (subset) | 167 - 790 nM | Various | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy (Monotherapy)
| Compound | Dose & Schedule | Tumor Model (KRAS Mutation) | Tumor Growth Inhibition (TGI) | Reference(s) |
| BI-3406 | 12 mg/kg, BID | MIA PaCa-2 (G12C) | 66% at day 35 | [17] |
| 50 mg/kg, BID | MIA PaCa-2 (G12C) | 87% at day 35 | [1][17] | |
| 50 mg/kg, BID | A549 (G12S) | 66% at day 25 | [17] | |
| MRTX0902 (SOS1 Inhibitor) | 50 mg/kg, BID | NF1-mutant NSCLC | 73% | [14] |
| MRTX1133 (G12D Inhibitor) | 30 mg/kg | KRAS G12D Allograft | Significant tumor growth reduction | [15][16] |
BID: twice daily. TGI: A percentage measure of the reduction in tumor size in treated animals compared to untreated controls.
Table 3: In Vivo Efficacy (Combination Therapy)
| Combination | Dose & Schedule | Tumor Model (KRAS Mutation) | Observed Effect | Reference(s) |
| BI-3406 + Trametinib (MEKi) | Not specified | MIA PaCa-2 (G12C) | Strong synergy, tumor regressions | [1][8] |
| Not specified | LoVo (G13D) | Strong synergy, tumor regressions | [1] | |
| Not specified | KRAS G12V & Q61K PDX | Significantly improved antitumor activity | [1] | |
| BI-3406 + MRTX1133 (G12Di) | 100 mg/kg + 30 mg/kg | KRAS G12D Allograft | Markedly stronger, synergistic antitumor effects | [15][16][18] |
| BI-3406 + Adagrasib (G12Ci) | Not specified | KRAS G12C models | Stronger response than Adagrasib alone; delayed resistance | [19] |
MEKi: MEK inhibitor. G12Di: G12D inhibitor. G12Ci: G12C inhibitor. PDX: Patient-Derived Xenograft.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Cell Viability / Proliferation Assay (3D Spheroid)
This assay assesses the anti-proliferative effects of compounds on cancer cells grown in a three-dimensional culture, which more closely mimics a tumor's microenvironment.
-
Cell Seeding: Seed KRAS mutant cancer cells (e.g., MIA PaCa-2, DLD-1) in ultra-low attachment 96-well plates at a density of 1,000-3,000 cells per well in the appropriate culture medium.
-
Spheroid Formation: Centrifuge the plates to facilitate cell aggregation and incubate for 3-4 days at 37°C in a 5% CO₂ incubator to allow for spheroid formation.
-
Compound Treatment: Prepare serial dilutions of BI-3406 or alternative inhibitors in the culture medium. Add the desired final concentrations to the wells containing spheroids. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for an additional 7-10 days.
-
Viability Assessment: Quantify cell viability using a luminescent ATP-based assay, such as CellTiter-Glo® 3D. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[20]
Protocol 2: Western Blotting for Phospho-ERK (pERK) Inhibition
This immunoassay is used to determine if an inhibitor is blocking the KRAS signaling pathway by measuring the phosphorylation state of a key downstream effector, ERK.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours. Treat the cells with various concentrations of the inhibitor for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK and/or a loading control like GAPDH or β-actin.[9]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 x 10⁶ MIA PaCa-2 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the compound in a suitable vehicle. Administer the compound to the treatment groups via the desired route (e.g., oral gavage) and schedule (e.g., 50 mg/kg, twice daily). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 21-35 days).
-
Endpoint and Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size. Euthanize the animals, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control group.[1]
Conclusion
BI-3406 offers a distinct and promising strategy for targeting KRAS-driven cancers. Unlike direct inhibitors that are often specific to a single mutation like G12C, BI-3406's mechanism of inhibiting the SOS1::KRAS interaction provides a pan-KRAS inhibitory effect, showing activity across multiple G12 and G13 mutant cell lines.[1]
While direct, mutation-specific inhibitors may show strong monotherapy efficacy in their target population, the broader applicability of BI-3406 is a significant advantage. Furthermore, preclinical data strongly suggest that the most powerful application of SOS1 inhibition may be in combination therapies.[8] By preventing the feedback reactivation of the MAPK pathway, BI-3406 demonstrates strong synergy with both MEK inhibitors and direct KRAS inhibitors, leading to deeper and more durable responses, including tumor regressions in animal models.[1][15] This ability to overcome adaptive resistance highlights SOS1 inhibition as a critical component of future combination strategies to effectively treat the wide spectrum of KRAS-mutant cancers.[21]
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. opnme.com [opnme.com]
- 6. mdpi.com [mdpi.com]
- 7. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
- 17. | BioWorld [bioworld.com]
- 18. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of (+)-JQ1 as a BET Bromodomain Probe
Published: December 15, 2025
This guide provides a comprehensive comparison of (+)-JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, against other known BET inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of gene expression.
Introduction to (+)-JQ1 and the BET Family
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." These proteins recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression. Dysregulation of BET protein activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.
(+)-JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent, cell-permeable inhibitor of BET bromodomains. It functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently suppressing the transcription of key oncogenes like c-MYC. Its high affinity and specificity have established (+)-JQ1 as a benchmark chemical probe for studying BET protein function.
Comparative Performance Data
The potency of (+)-JQ1 has been extensively evaluated against other BET inhibitors, such as OTX015 (Birabresib) and I-BET762 (Molibresib). The following table summarizes their inhibitory activity (IC50) across various cancer cell lines, highlighting the comparative efficacy of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| (+)-JQ1 | NALM6 | Acute Lymphoblastic Leukemia | 0.93 |
| REH | Acute Lymphoblastic Leukemia | 1.16 | |
| SEM | Acute Lymphoblastic Leukemia | 0.45 | |
| RS411 | Acute Lymphoblastic Leukemia | 0.57 | |
| OTX015 | LNCaP | Prostate Cancer | 0.008 |
| I-BET762 | Multiple | Various | (Comparable nanomolar affinity to JQ1) |
Note: IC50 values can vary based on the specific assay conditions and cell lines used.
Biochemical assays confirm that (+)-JQ1 binds with high affinity to the bromodomains of the BET family. For instance, AlphaScreen assays show IC50 values of 77 nM and 33 nM for the first and second bromodomains of BRD4, respectively.
Mechanism of Action: Signaling Pathway
(+)-JQ1 exerts its effect by disrupting the interaction between BRD4 and acetylated histones. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn inhibits the phosphorylation of RNA Polymerase II and ultimately suppresses the transcription of target genes, including the proto-oncogene c-MYC.
Thioflavin T vs. Transmission Electron Microscopy for Measuring Amyloid Fibril Aggregation: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the complex process of amyloid fibril aggregation, a critical aspect of neurodegenerative disease research, selecting the appropriate analytical technique is paramount. This guide provides a detailed comparison of two widely used methods: the Thioflavin T (ThT) fluorescence assay and Transmission Electron Microscopy (TEM). We will delve into their principles, experimental protocols, and data outputs to assist you in making informed decisions for your research.
Principle of Detection
Thioflavin T (ThT) Assay: This technique relies on the fluorescent dye Thioflavin T, which exhibits a significant increase in fluorescence quantum yield and a characteristic red shift in its emission spectrum upon binding to the cross-β-sheet structures inherent to amyloid fibrils.[1][2][3][4] In its unbound state, the dye's fluorescence is quenched due to intramolecular rotation.[3] This property allows for the real-time monitoring of fibril formation, as the fluorescence intensity is directly proportional to the amount of aggregated fibrils.[1][3]
Transmission Electron Microscopy (TEM): TEM is a high-resolution imaging technique that provides direct visualization of the morphology of amyloid fibrils.[5][6][7] A beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image. This allows for the detailed characterization of fibril structure, including their length, width, and tendency to form larger aggregates.[5][6]
Quantitative Data Comparison
| Parameter | Thioflavin T (ThT) Assay | Transmission Electron Microscopy (TEM) |
| Primary Measurement | Fluorescence Intensity | Direct Imaging of Fibril Morphology |
| Quantitative Readout | Relative fluorescence units (RFU) over time, lag time, aggregation rate.[8][9][10] | Fibril dimensions (width, length), mass-per-length (MPL).[5][11] |
| Kinetics of Aggregation | Excellent for real-time monitoring of the entire aggregation process (lag, elongation, and plateau phases).[8][9][10] | Can provide snapshots of fibril morphology at different time points, but not continuous real-time data.[12][13] |
| Sensitivity | Highly sensitive to the presence of amyloid fibrils.[1] | Can detect individual fibrils and small oligomers.[12][13] |
| Specificity | Highly specific for amyloid fibrils with cross-β-sheet structures.[1] Non-amyloid amorphous aggregates do not typically enhance ThT fluorescence.[1] | Provides structural information, allowing for the distinction between fibrillar and non-fibrillar aggregates.[7][14] |
| Sample Throughput | High-throughput, suitable for plate reader-based assays.[15] | Low-throughput, as sample preparation and imaging are time-consuming. |
| Cost | Relatively low cost. | High initial instrument cost and ongoing maintenance expenses. |
Experimental Protocols
Thioflavin T (ThT) Assay
The ThT assay is a relatively straightforward and widely adopted method for monitoring amyloid fibril formation in vitro.
1. Preparation of ThT Stock Solution:
-
Dissolve Thioflavin T powder in a suitable buffer (e.g., phosphate-buffered saline, PBS) to create a stock solution (e.g., 1 mM).[16]
-
Filter the stock solution through a 0.22 µm filter to remove any aggregates.
-
Store the stock solution protected from light at 4°C.
2. Assay Setup:
-
In a black, clear-bottom 96-well plate, combine the protein solution at the desired concentration with the ThT working solution (typically 10-20 µM final concentration).[2][3]
-
Include appropriate controls, such as a buffer-only control and a monomeric protein control, to determine background fluorescence.
3. Measurement:
-
Incubate the plate at a specific temperature, often with intermittent shaking to promote fibril formation.[15]
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.[2][17][18]
4. Data Analysis:
-
Plot the fluorescence intensity against time to generate a sigmoidal aggregation curve.[3]
-
From this curve, key kinetic parameters such as the lag time, the apparent growth rate constant, and the final fluorescence intensity can be determined.[3]
Transmission Electron Microscopy (TEM)
TEM provides invaluable qualitative and quantitative information on the morphology of the final amyloid fibrils.
1. Sample Preparation:
-
Incubate the protein solution under conditions that promote fibril formation.
-
At desired time points, take a small aliquot (e.g., 3-5 µL) of the sample.
2. Grid Preparation and Staining:
-
Place a formvar-carbon coated copper grid on a droplet of the sample for a few minutes.
-
Wick away the excess liquid with filter paper.[14]
-
Wash the grid by placing it on a drop of distilled water.
-
Negatively stain the sample by placing the grid on a droplet of a heavy metal salt solution, most commonly 2% (w/v) uranyl acetate, for a few minutes.[14]
-
Wick away the excess staining solution and allow the grid to air dry completely.[14]
3. Imaging:
-
Examine the grid using a transmission electron microscope operating at a suitable accelerating voltage (e.g., 80-120 kV).[19]
-
Acquire images at various magnifications to observe the overall fibril distribution and the fine structural details of individual fibrils.
4. Image Analysis:
-
Analyze the acquired images to determine the morphology of the fibrils, including their width, length, and any evidence of twisting or bundling.
-
Specialized software can be used for more advanced quantitative analysis, such as the measurement of mass-per-length.[11]
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological phenomenon, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Transition in Amyloid Assembly as a Screening Assay for Oligomer-Selective Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Transmission electron microscopy assay [assay-protocol.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. Thioflavin T Assay [protocols.io]
- 19. Transmission electron microscopy [bio-protocol.org]
Independent Verification of Ibrutinib Efficacy: A Comparative Guide for Researchers
This guide provides an objective comparison of Ibrutinib's performance against other therapeutic alternatives for Chronic Lymphocytic Leukemia (CLL), supported by clinical and preclinical experimental data. It is designed for researchers, scientists, and drug development professionals to offer a comprehensive overview of efficacy, mechanisms of action, and the experimental protocols used for evaluation.
Comparative Efficacy of Ibrutinib and Alternatives in Chronic Lymphocytic Leukemia
Ibrutinib, a first-in-class, irreversible inhibitor of Bruton's tyrosine kinase (BTK), has significantly improved treatment outcomes for patients with CLL.[1][2] However, the therapeutic landscape has evolved with the introduction of next-generation BTK inhibitors and other targeted therapies. The following tables summarize the clinical efficacy of Ibrutinib compared to its main alternatives.
Table 1: Comparison of Clinical Efficacy for BTK Inhibitors in Relapsed/Refractory CLL
| Compound | Target | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Findings |
| Ibrutinib | BTK (irreversible) | 71% - 89% | Median PFS ~51 months in some studies. | Established efficacy, but with notable off-target effects leading to side effects like atrial fibrillation and bleeding.[3][4] |
| Acalabrutinib | BTK (irreversible, more selective) | 77% - 88% | Median PFS not reached in some head-to-head trials vs. standard therapy at 16.1 months. | Demonstrated similar efficacy to Ibrutinib with a potentially better safety profile, showing lower rates of cardiovascular adverse events.[3][5][6] |
| Zanubrutinib | BTK (irreversible, more selective) | 83.5% - 95.9% (24-month rwPFS for 1L) | Superior PFS compared to Ibrutinib in a head-to-head trial (24-month PFS rate of 78.4% vs 65.9%). | Showed superior efficacy and a more favorable safety profile compared to Ibrutinib in the ALPINE study.[7][8] |
Table 2: Comparison of Clinical Efficacy for Other Targeted Therapies and Chemoimmunotherapy in CLL
| Treatment | Target/Mechanism | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Key Findings |
| Venetoclax (B612062) | BCL-2 | 80% - 96% | Median PFS of 28.8 months in BCRi-naive patients. | Induces deep and durable responses, including in patients previously treated with BTK inhibitors. Often used in combination therapies.[9][10] |
| Chemoimmunotherapy (e.g., FCR) | DNA alkylation, purine (B94841) analog, CD20 | Varies by regimen and patient population. | Can lead to long-term remission in a subset of patients with mutated IGHV. | Being replaced by targeted therapies in many cases due to toxicity and lower efficacy in high-risk patients.[11][12] |
Preclinical Insights: Synergistic Effects and Distinct Mechanisms
Preclinical studies provide a deeper understanding of the mechanisms underlying the clinical observations. For instance, research has shown that Ibrutinib and the BCL-2 inhibitor, Venetoclax, target distinct subpopulations of CLL cells. Ibrutinib is more effective against the dividing subpopulation of CLL cells, while Venetoclax preferentially targets the resting subpopulation. This provides a strong rationale for their combination in clinical trials, which has demonstrated synergistic effects on apoptosis rates in primary CLL cells.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams illustrate the BTK signaling pathway and a typical workflow for assessing drug efficacy in vitro.
Detailed Experimental Protocols
For independent verification and further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Protocol)
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Ibrutinib and alternatives) in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Culture cells and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib and venetoclax target distinct subpopulations of CLL cells: implication for residual disease eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib and venetoclax in combination for chronic lymphocytic leukemia: synergy in practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib plus venetoclax show promise in treatment-naïve CLL - BJH [bjh.be]
Comparative Analysis of Imatinib and Its Second-Generation Analogs, Nilotinib and Dasatinib
This guide provides a comparative analysis of the first-generation tyrosine kinase inhibitor (TKI) Imatinib (B729) against its second-generation analogs, Nilotinib (B1678881) and Dasatinib. These drugs are primarily used in the treatment of Chronic Myeloid Leukemia (CML) and work by targeting the BCR-ABL fusion protein.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a data-centric comparison of the inhibitors' efficacy and the experimental protocols used for their evaluation.
Quantitative Data Presentation
The potency of these TKIs is commonly determined by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for Imatinib, Dasatinib, and Nilotinib against the wild-type BCR-ABL kinase from in vitro studies.
| Tyrosine Kinase Inhibitor | IC50 (nM) for Wild-Type BCR-ABL | Relative Potency to Imatinib |
| Imatinib | ~25-400[4] | 1x |
| Dasatinib | ~1-8[4] | ~325x[3] |
| Nilotinib | ~13-45[4][5] | ~20-30x[4] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative view.[4]
Clinical trials have also compared the efficacy of these inhibitors in patients. For instance, the ENESTnd trial showed that Nilotinib resulted in faster and more profound molecular responses compared to Imatinib in newly diagnosed CML patients.[6][7][8] Similarly, studies have demonstrated that both Dasatinib and Nilotinib are effective in patients who have developed resistance to Imatinib.[9][10][11]
Experimental Protocols
The determination of IC50 values is a crucial step in the preclinical evaluation of TKIs. Below are detailed methodologies for key experiments used to compare TKI efficacy.
In Vitro Kinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of BCR-ABL.
-
Objective : To determine the IC50 value of an inhibitor against BCR-ABL kinase activity.[12]
-
Materials : Recombinant BCR-ABL enzyme, a suitable substrate peptide, ATP, the test inhibitors (Imatinib, Nilotinib, Dasatinib), and a detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
Methodology :
-
Reagent Preparation : Prepare serial dilutions of the test inhibitors in DMSO. The recombinant BCR-ABL enzyme is diluted to a predetermined optimal concentration in a kinase buffer. A solution containing the substrate and ATP (at or near its Km value) is also prepared.[13]
-
Kinase Reaction : The assay is typically performed in a 96- or 384-well plate. The test inhibitor and the enzyme are pre-incubated together for a short period. The kinase reaction is initiated by adding the ATP/substrate mixture. The reaction is allowed to proceed for a specific time at room temperature or 30°C.[13][14][15]
-
Signal Detection : The reaction is stopped, and a detection reagent is added to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For instance, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.[13][16]
-
Data Analysis : The signal is measured using a plate reader. The percentage of kinase activity is calculated for each inhibitor concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[4][13]
-
Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation and viability of CML cells that express the BCR-ABL protein (e.g., K562 cell line).[4][12]
-
Objective : To determine the IC50 value of an inhibitor on the viability of BCR-ABL-positive cells.[12]
-
Materials : A CML cell line (e.g., K562), complete culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, test inhibitors, and a reagent to measure cell viability such as MTT or CellTiter-Glo®.
-
Methodology :
-
Cell Culture and Seeding : K562 cells are cultured under standard conditions and then seeded into 96-well plates at a specific density.[4]
-
Compound Treatment : The cells are treated with a range of concentrations of the test inhibitors and incubated for a period of 48 to 72 hours.[4]
-
Viability Measurement : After the incubation period, a viability reagent is added to each well. For example, with an MTT assay, the tetrazolium salt is converted to a colored formazan (B1609692) product by metabolically active cells. This product is then solubilized, and the absorbance is read on a plate reader.[12]
-
Data Analysis : Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4][12]
-
Mandatory Visualization
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][17][18] Imatinib and its analogs inhibit this kinase, thereby blocking these downstream effects.[19][20]
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dasatinib, nilotinib and standard-dose imatinib for the first-line treatment of chronic myeloid leukaemia: systematic reviews and economic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. protocols.io [protocols.io]
- 16. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
Selonsertib in NASH: A Comparative Performance Analysis
An objective guide for researchers and drug development professionals on the clinical and preclinical performance of Selonsertib, an investigator Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, in the context of Nonalcoholic Steatohepatitis (NASH). This guide provides a comparative overview against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Selonsertib, an oral inhibitor of ASK1, has been investigated as a therapeutic agent for NASH, a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and fibrosis. The rationale behind targeting ASK1 lies in its pivotal role in mediating cellular stress, inflammation, and apoptosis, all of which are key drivers of NASH progression. However, the clinical development of Selonsertib has yielded mixed results, culminating in the failure of its Phase 3 clinical trials to meet their primary endpoints. This guide provides a comprehensive analysis of Selonsertib's performance, placing it in perspective with other ASK1 inhibitors and alternative NASH treatment modalities.
Performance Benchmarking: Selonsertib vs. Alternatives
The therapeutic landscape for NASH is rapidly evolving, with several drugs with different mechanisms of action being investigated. Here, we compare the clinical trial outcomes of Selonsertib with other notable agents that were in late-stage development for NASH, as well as a preclinical comparison with a next-generation ASK1 inhibitor.
Clinical Trial Performance
Table 1: Comparison of Primary Efficacy Endpoints in Phase 3 NASH Clinical Trials
| Drug (Trial) | Mechanism of Action | Patient Population (Fibrosis Stage) | Primary Endpoint | Treatment Arm (Dosage) | Placebo Arm | p-value |
| Selonsertib (STELLAR-3) [1] | ASK1 Inhibitor | F3 | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | 9.3% (18 mg) 12.1% (6 mg) | 13.2% | p=0.42 p=0.93 |
| Selonsertib (STELLAR-4) [2] | ASK1 Inhibitor | F4 (Compensated Cirrhosis) | ≥1-stage improvement in fibrosis without worsening of NASH at week 48 | 14.4% (18 mg) 12.5% (6 mg) | 12.8% | p=0.56 p=1.00 |
| Obeticholic Acid (REGENERATE) [3][4][5] | FXR Agonist | F2-F3 | ≥1-stage improvement in fibrosis with no worsening of NASH at month 18 | 23% (25 mg) | 13% | <0.0001 |
| Elafibranor (RESOLVE-IT) [6] | PPAR-α/δ Agonist | F2-F3 | NASH resolution without worsening of fibrosis at week 72 | 19.2% (120 mg) | 14.7% | Not Met |
| Cenicriviroc (AURORA) | CCR2/CCR5 Antagonist | F2-F3 | ≥1-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12 | - | - | - |
Note: The AURORA trial for Cenicriviroc was terminated, and full efficacy data for the primary endpoint is not publicly available.
Preclinical Comparison with a Second-Generation ASK1 Inhibitor
A preclinical study directly compared the efficacy of Selonsertib with SRT-015, a second-generation, liver-selective ASK1 inhibitor, in a mouse model of NASH.
Table 2: Preclinical Efficacy of Selonsertib vs. SRT-015 in the Gubra DIO-NASH Mouse Model [7][8]
| Parameter | SRT-015 Treatment | Selonsertib Treatment |
| Liver Fibrosis | Significantly reduced | No significant effect |
| Steatosis | Significantly reduced | No significant effect |
| Inflammation | Significantly reduced | No significant effect |
| Apoptosis | Direct inhibition | Lacked direct inhibition |
| p38 Phosphorylation | No appreciable effect | Significantly inhibited |
These preclinical findings suggest that while both compounds inhibit ASK1, their downstream effects and overall efficacy in a NASH model can differ significantly.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols for the clinical trials and the preclinical study mentioned above.
Clinical Trial Protocols
-
Selonsertib (STELLAR-3 and STELLAR-4 Trials) [1][9][10]
-
Study Design: These were Phase 3, randomized, double-blind, placebo-controlled studies.
-
Participants: Adults with biopsy-confirmed NASH and bridging fibrosis (F3) in STELLAR-3, and compensated cirrhosis (F4) in STELLAR-4.
-
Intervention: Patients were randomized to receive oral Selonsertib (18 mg or 6 mg) or placebo once daily.
-
Primary Endpoint: The primary efficacy endpoint for both trials was the proportion of patients who achieved at least a one-stage improvement in fibrosis according to the NASH Clinical Research Network (CRN) classification without worsening of NASH at week 48.
-
-
Obeticholic Acid (REGENERATE Trial) [2][3][4][5][11]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: Patients with biopsy-confirmed NASH and fibrosis stages F2 or F3.
-
Intervention: Patients were randomized to receive oral Obeticholic Acid (10 mg or 25 mg) or placebo once daily.
-
Primary Endpoint: The interim analysis at 18 months assessed two primary endpoints: 1) improvement in fibrosis by at least one stage with no worsening of NASH, and 2) NASH resolution with no worsening of fibrosis.
-
-
Elafibranor (RESOLVE-IT Trial) [6][12][13][14]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with biopsy-confirmed NASH and fibrosis.
-
Intervention: Patients were randomized to receive oral Elafibranor (120 mg) or placebo once daily.
-
Primary Endpoint: The primary endpoint was the resolution of NASH without worsening of fibrosis at week 72.
-
-
Cenicriviroc (AURORA Trial) [15][16][17][18][19]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Adults with biopsy-confirmed NASH and stage F2 or F3 fibrosis.
-
Intervention: Patients were randomized to receive oral Cenicriviroc (150 mg) or placebo once daily.
-
Primary Endpoint: The primary efficacy endpoint for Part 1 was the proportion of subjects with at least a one-stage improvement in liver fibrosis and no worsening of steatohepatitis at Month 12.
-
Preclinical Study Protocol
-
SRT-015 vs. Selonsertib in the Gubra DIO-NASH Mouse Model [7][8][20][21]
-
Animal Model: The study utilized the Gubra diet-induced obese (DIO) NASH mouse model, which mimics key features of human NASH, including steatosis, inflammation, and fibrosis.
-
Intervention: Mice with established NASH were treated for 12 weeks with SRT-015 or Selonsertib administered in their chow. The doses were selected to achieve clinically relevant exposures.
-
Key Assessments: At the end of the treatment period, various parameters were evaluated, including:
-
Histopathology: Liver sections were stained to assess the degree of fibrosis, steatosis, and inflammation.
-
Biochemical Analysis: Markers of liver injury and metabolic parameters were measured.
-
Molecular Analysis: The phosphorylation status of downstream targets of ASK1, such as p38 MAPK, was determined to assess target engagement.
-
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
ASK1 Signaling Pathway in NASH
Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of cellular stress responses. In the context of NASH, various stimuli such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines can activate ASK1. This activation triggers a downstream signaling cascade involving the phosphorylation of MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK, respectively. The activation of these pathways ultimately leads to hepatocyte apoptosis, inflammation, and fibrosis, all of which are hallmark features of NASH progression.[22][23][24][25][26]
References
- 1. globalsustain.org [globalsustain.org]
- 2. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of obeticholic acid in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 4. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. An Open Label, Randomized, Multicenter Study of Elafibranor in Children with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH [prnewswire.com]
- 8. Seal Rock Therapeutics Presents Data Highlighting Superior Efficacy of ASK1 Inhibitor, SRT-015, to Selonsertib for NASH - BioSpace [biospace.com]
- 9. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Safety and Efficacy of Selonsertib in Subjects with Compensated Cirrhosis due to Nonalcoholic Steatohepatitis (NASH) | Research with human participants [onderzoekmetmensen.nl]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Phase 3 Study to Evaluate the Efficacy and Safety of Elafibranor Versus Placebo in Patients With Nonalcoholic Steatohepatitis (NASH) (RESOLVE-IT) | VCH Research Institute [vchri.ca]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hra.nhs.uk [hra.nhs.uk]
- 18. AURORA: A Study for the Efficacy and Safety of Cenicriviroc (CVC) for the Treatment of Liver Fibrosis in Adults With Nonalcoholic Steatohepatitis (NASH) [clinicaltrials.stanford.edu]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. gubra.dk [gubra.dk]
- 21. eolas-bio.co.jp [eolas-bio.co.jp]
- 22. Liver ASK1 protects from non‐alcoholic fatty liver disease and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
Torin 1: A Comparative Validation Guide for a Second-Generation mTOR Inhibitor
Torin 1 is a potent, selective, and ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] Developed as a second-generation mTOR inhibitor, it overcomes the limitations of earlier allosteric inhibitors like rapamycin by directly targeting the ATP-binding site of the mTOR kinase domain. This mechanism allows Torin 1 to inhibit both functionally distinct mTOR complexes, mTORC1 and mTORC2.[1][4][5] In contrast, rapamycin only partially inhibits mTORC1 and does not directly inhibit mTORC2.[6] This comprehensive inhibition makes Torin 1 a critical tool for investigating the full range of mTOR-dependent signaling and for exploring cellular processes that are resistant to rapamycin, such as specific phosphorylation events on 4E-BP1 and the induction of autophagy.[1][4]
The mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. mTOR exerts its functions through two distinct multi-protein complexes, mTORC1 and mTORC2, which have different downstream targets and are regulated by different mechanisms. Torin 1's ability to inhibit both complexes provides a more complete shutdown of mTOR signaling than first-generation inhibitors.
Quantitative Performance Data
Torin 1 demonstrates high potency for both mTORC1 and mTORC2 and significant selectivity over other related kinases, such as the PI3K family. This selectivity is crucial for attributing observed cellular effects directly to mTOR inhibition.
Table 1: In Vitro Potency and Selectivity of Torin 1
| Target Kinase | Torin 1 IC50 | Comparator (PI-103) IC50 |
|---|---|---|
| mTOR | ~3 nM [4][7] | 120 nM[4] |
| mTORC1 | 2 - 10 nM[2][4][7] | N/A |
| mTORC2 | 2 - 10 nM[2][4][7] | N/A |
| PI3K-α | ~1.8 µM[4] | 100 nM[4] |
| DNA-PK | ~1.0 µM[4] | 40 nM[4] |
| ATM | ~0.6 µM[4] | N/A |
| hVps34 | ~3.0 µM[4] | N/A |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. Data compiled from in vitro kinase assays.[4]
Experimental Protocols for Validation
Validating the efficacy and specificity of an inhibitor like Torin 1 involves a series of standard biochemical and cellular assays.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of Torin 1 to inhibit the enzymatic activity of purified mTOR complexes.
-
Objective: To determine the IC50 of Torin 1 against mTORC1 and mTORC2.
-
Methodology:
-
Purification of mTOR Complexes: mTORC1 and mTORC2 are immunopurified from appropriate cell lines, such as HEK-293T cells engineered to express FLAG-tagged Raptor (for mTORC1) or HeLa cells expressing FLAG-tagged Protor (for mTORC2).[4]
-
Kinase Reaction: The purified complexes are incubated in a kinase buffer (e.g., 25 mM HEPES, 50 mM KCl, 10 mM MgCl2) with ATP and a specific substrate.[8] Inactive S6K1 is used as a substrate for mTORC1, and inactive Akt1 is used for mTORC2.[4][8] The reaction is performed across a range of Torin 1 concentrations.
-
Analysis: The reaction is stopped, and the products are separated by SDS-PAGE. The level of substrate phosphorylation (e.g., phospho-S6K at Thr-389 for mTORC1, phospho-Akt at Ser-473 for mTORC2) is quantified using specific antibodies via immunoblotting (Western blot).[4]
-
Data Interpretation: The IC50 value is calculated by plotting inhibitor concentration against the percentage of kinase activity inhibition.
-
Cellular Western Blot Analysis
This assay validates that Torin 1 can effectively enter cells and inhibit the mTOR signaling pathway at its key downstream nodes.
-
Objective: To measure the cellular EC50 and confirm inhibition of downstream mTORC1 and mTORC2 targets.
-
Methodology:
-
Cell Treatment: Mouse Embryonic Fibroblasts (MEFs) or other relevant cell lines are cultured and treated with increasing concentrations of Torin 1 for a defined period (e.g., 1-2 hours).[4]
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.[8]
-
Immunoblotting: Protein lysates are analyzed by Western blot using phospho-specific antibodies against key downstream targets: p-S6K (Thr-389) and p-4E-BP1 (Thr-37/46) for mTORC1 activity, and p-Akt (Ser-473) for mTORC2 activity.[4][9] Total protein levels for S6K, 4E-BP1, and Akt are also measured as loading controls.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of these substrates confirms cellular target engagement.
-
Cell Proliferation Assay
This assay assesses the functional consequence of mTOR inhibition on cell growth and division.
-
Objective: To determine the effect of Torin 1 on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates.[8]
-
Treatment: Cells are treated with Torin 1 (e.g., 250 nM), rapamycin, or a vehicle control.[4]
-
Incubation: The cells are grown for several days, with measurements taken at various time points.
-
Viability Measurement: Cell viability is quantified using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[4][8]
-
Data Interpretation: Torin 1 is expected to cause a more profound inhibition of proliferation compared to rapamycin, often resulting in a G1/S phase cell cycle arrest.[4][6]
-
Standard Validation Workflow
The diagram below outlines a typical experimental workflow for characterizing an mTOR inhibitor like Torin 1, from initial cell treatment to final data analysis.
References
- 1. invivogen.com [invivogen.com]
- 2. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 3. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rapamycin.us [rapamycin.us]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Osimertinib's Specificity and Selectivity
A Guide for Researchers in Drug Development
This guide provides an objective comparison of the specificity and selectivity of Osimertinib (B560133) (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other EGFR inhibitors. The information is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Osimertinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.[1][2][3] Its mechanism of action involves irreversible binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[1][3][4] This targeted approach is designed to spare wild-type (WT) EGFR, thereby reducing the side effects commonly associated with first and second-generation EGFR TKIs, such as skin rash and diarrhea.[3]
Comparative Kinase Inhibitory Activity
The selectivity of Osimertinib is evident when comparing its half-maximal inhibitory concentration (IC50) values against various EGFR mutations and other kinases with those of earlier-generation TKIs.
Table 1: Comparative IC50 Values (nM) of EGFR TKIs
| Kinase/EGFR Mutant | Osimertinib | Gefitinib | Erlotinib | Afatinib |
| EGFR L858R | ~1-15 | ~25-50 | ~10-40 | ~0.5-10 |
| EGFR Exon 19 Del | ~1-15 | ~10-30 | ~5-20 | ~0.5-5 |
| EGFR T790M | ~1-15 | >3,000 | >1,000 | >1,000 |
| EGFR-WT | ~480-1865 | ~200-2,000 | ~100-1,000 | ~10-100 |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data is compiled from preclinical studies.
As shown in the table, Osimertinib demonstrates potent inhibition of the T790M resistance mutation, a major mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Notably, its inhibitory activity against wild-type EGFR is significantly lower, highlighting its selectivity.[1][3][5]
Experimental Protocols
The data presented in this guide is typically generated using the following standard experimental methodologies:
1. Cell-Free Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound against purified kinase domains.
-
Methodology:
-
Recombinant human EGFR proteins (wild-type and various mutant forms) are incubated with the test compound at a range of concentrations.
-
ATP and a suitable substrate are added to initiate the kinase reaction.
-
The level of substrate phosphorylation is quantified to measure kinase activity.
-
IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.[6]
-
2. Cell-Based Proliferation Assays
-
Objective: To assess the effect of the inhibitor on the proliferation of cancer cells with different EGFR mutation statuses.
-
Methodology:
-
Cancer cell lines harboring specific EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M) are cultured.
-
The cells are treated with varying concentrations of the inhibitor for a defined period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT or CellTiter-Glo.
-
The concentration of the inhibitor that causes 50% growth inhibition (GI50) is determined.
-
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by Osimertinib. EGFR activation triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[7][8] Osimertinib blocks these signals by inhibiting the mutated EGFR at the top of the cascade.[4][9]
Caption: Inhibition of the EGFR signaling pathway by Osimertinib.
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical workflow for assessing the specificity and selectivity of a kinase inhibitor like Osimertinib. This multi-step process involves in vitro, cell-based, and in vivo evaluations to build a comprehensive profile of the compound's activity and potential off-target effects.[10][11][12]
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Conclusion
Osimertinib exhibits a superior specificity and selectivity profile compared to earlier-generation EGFR TKIs, particularly in its potent inhibition of the T790M resistance mutation while sparing wild-type EGFR. This profile is a key factor in its clinical efficacy and improved tolerability. The methodologies and workflows described provide a framework for the continued development and assessment of next-generation kinase inhibitors.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 3. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of SNPB-sulfo-Me: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of laboratory chemicals is paramount for ensuring a safe research environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of SNPB-sulfo-Me, a sulfonated methyl ester. Given the potential hazards associated with this class of compounds, adherence to strict safety protocols is critical. This document is intended to serve as a primary resource for operational and disposal plans, directly addressing procedural questions to build trust and provide value beyond the product itself.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS contains specific information regarding the chemical's hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
ANSI-approved safety glasses or goggles
-
Chemically resistant gloves (e.g., nitrile)
-
A laboratory coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's designated hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of safe disposal practices.
-
Container Selection: Collect waste this compound and any contaminated materials (e.g., pipette tips, wipes, and empty containers) in a dedicated, leak-proof, and chemically compatible waste container.[2] For liquid waste, high-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate.[1] Solid waste should be collected in a clearly labeled, sealed bag or container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] The label should also include the concentration (if in solution), the solvent used, and the date the waste was first added to the container.[1]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[2]
Step 2: Storage in a Satellite Accumulation Area (SAA)
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[1] Ensure the SAA is inspected regularly for any signs of leaks or container degradation.
Step 3: Arranging for Waste Pickup
Once the waste container is full (not exceeding 90% capacity) or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
Quantitative Data for Waste Management
The following table summarizes key parameters for the segregation and disposal of chemical waste like this compound. This should be adapted based on the specific information provided in the product's SDS and your institution's guidelines.
| Waste Type | Container Specification | Labeling Requirements | Disposal Pathway |
| Liquid this compound Waste | Chemically compatible, sealed, leak-proof container (e.g., HDPE, glass).[1] | "Hazardous Waste," "this compound," concentration, solvent, accumulation start date.[1] | Collection by institutional EHS for chemical treatment or incineration.[4] |
| Solid this compound Waste | Sealed and clearly labeled container or double-bagged in clear plastic bags.[4] | "Hazardous Waste," "this compound," list of contaminants, date.[4] | Collection by institutional EHS for incineration.[4] |
| Contaminated Labware (sharps) | Puncture-resistant sharps container.[5] | "Hazardous Waste," "Sharps," "this compound contamination." | Collection by institutional EHS. Do not autoclave chemically contaminated sharps.[5] |
| Contaminated PPE | Designated, sealed waste bag. | "Hazardous Waste," "Contaminated PPE." | Collection by institutional EHS. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling Protocol for SNPB-sulfo-Me
This document provides crucial safety and logistical guidance for the handling and disposal of SNPB-sulfo-Me (CAS No. 890409-86-6), a cleavable linker utilized in the development of antibody-drug conjugates (ADCs). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for structurally similar sulfo-NHS ester and maleimide-containing compounds. It is imperative to obtain the vendor-specific SDS for this compound and consult it as the primary source of safety information.
Summary of Potential Hazards and Key Safety Measures
This compound is a chemical compound with the formula C14H15N3O8S3 and a molecular weight of 449.48. Based on analogous compounds, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation if inhaled as a dust.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) | First Aid Measures |
| Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
| Skin Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. | IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[1][2] |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or goggles. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety. The following workflow outlines the necessary steps.
Caption: Workflow for safe handling of this compound.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific procedures being performed. This decision-making flowchart provides guidance on selecting the necessary level of protection.
Caption: Decision-making flowchart for PPE selection.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound and any contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
